NSC-658497
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(3Z)-3-[[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylidene]chromene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N2O6S2/c23-17-13-3-1-2-4-15(13)28-19(25)14(17)10-21-18(24)16(30-20(21)29)9-11-5-7-12(8-6-11)22(26)27/h1-10H/b14-10-,16-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFUFNNDOAUACG-FUVGAYRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=S)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/N3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=S)/C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Preclinical Development of NSC-658497: A Targeted Inhibitor of the SOS1-Ras Interaction
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
NSC-658497 is a novel small molecule inhibitor that targets the Son of Sevenless Homolog 1 (SOS1), a critical guanine (B1146940) nucleotide exchange factor (GEF) responsible for activating Ras proteins. Elevated Ras signaling is a hallmark of numerous human cancers, making its upstream activators like SOS1 attractive therapeutic targets. This whitepaper details the discovery, mechanism of action, and preclinical evaluation of this compound. The compound was identified through a rational, structure-based virtual screening approach coupled with biochemical validation. This compound demonstrates competitive inhibition of the SOS1-Ras interaction, leading to the suppression of downstream pro-proliferative signaling pathways. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying signaling pathways associated with this compound, offering valuable insights for researchers in oncology and drug development.
Introduction: Targeting the Ras Signaling Pathway
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal molecular switches in signal transduction, regulating a multitude of cellular processes including proliferation, differentiation, and survival.[1] The activation state of Ras is governed by the binding of either guanosine (B1672433) diphosphate (B83284) (GDP) for an inactive state or guanosine triphosphate (GTP) for an active state. The exchange of GDP for GTP is catalyzed by GEFs, with SOS1 being a primary GEF that transduces signals from receptor tyrosine kinases (RTKs) to Ras.[1] Dysregulation of the Ras pathway, often through activating mutations in Ras itself or upstream components, is a frequent driver of tumorigenesis.[1] Consequently, inhibiting the activation of Ras by targeting GEFs like SOS1 presents a compelling therapeutic strategy.
Discovery of this compound: A Rational Design Approach
This compound was discovered through a rational design strategy that combined in silico virtual screening with experimental validation.[2] A library of chemical compounds was computationally docked against the catalytic site of SOS1 to identify potential binders. This approach led to the identification of this compound as a promising candidate for inhibiting the SOS1-mediated nucleotide exchange on Ras.
Mechanism of Action: Competitive Inhibition of the SOS1-Ras Interaction
This compound exerts its inhibitory effect by directly binding to the catalytic domain of SOS1.[3] This binding competitively suppresses the interaction between SOS1 and Ras, thereby preventing the exchange of GDP for GTP on Ras and locking it in its inactive state.[3] The subsequent reduction in GTP-bound Ras leads to the downregulation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are critical for cell proliferation and survival.[2]
Quantitative Preclinical Data
The preclinical evaluation of this compound has yielded significant quantitative data regarding its potency and efficacy in both biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value (µM) |
| BODIPY-FL-GDP Dissociation Assay | IC50 | 22.2 |
| TR-GTP Loading Assay | IC50 | 40.8 |
| Microscale Thermophoresis (Binding to SOS1) | Kd | ~7.0 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value (µM) |
| NIH/3T3 (Mouse Fibroblasts) | Proliferation | IC50 | Not explicitly stated, but dose-dependent inhibition shown |
| HeLa (Human Cervical Cancer) | Proliferation | IC50 | Not explicitly stated, but dose-dependent inhibition shown |
| DU-145 (Human Prostate Cancer) | Proliferation | IC50 | Not explicitly stated, but dose-dependent inhibition shown |
| PC-3 (Human Prostate Cancer) | Proliferation | IC50 | Not explicitly stated, but dose-dependent inhibition shown |
| MIA-PaCa-2 (Human Pancreatic Cancer) | Proliferation | IC50 | Not explicitly stated, but dose-dependent inhibition shown |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the key methodologies used in the characterization of this compound.
Guanine Nucleotide Exchange Factor (GEF) Assays
-
BODIPY-FL-GDP Dissociation Assay: This assay monitors the SOS1-catalyzed dissociation of a fluorescently labeled GDP analog (BODIPY-FL-GDP) from Ras. The increase in fluorescence upon dissociation is measured over time in the presence of varying concentrations of this compound to determine its inhibitory activity.
-
TR-GTP Loading Assay: This assay measures the loading of a fluorescently labeled GTP analog (TR-GTP) onto Ras, catalyzed by SOS1. The inhibition of this process by this compound is quantified by measuring the fluorescence signal.
Microscale Thermophoresis (MST)
MST was employed to determine the binding affinity (Kd) of this compound to SOS1. This technique measures the movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding. A constant concentration of fluorescently labeled SOS1 was titrated with increasing concentrations of this compound to generate a binding curve and calculate the Kd.
Ras Activation Assay (GST-Raf1 Pull-Down)
To assess the level of active, GTP-bound Ras in cells, a pull-down assay using the Ras-binding domain (RBD) of the Raf1 kinase fused to glutathione (B108866) S-transferase (GST) was performed. The GST-RBD specifically binds to GTP-Ras. Following cell lysis, the lysates were incubated with GST-RBD beads, and the pulled-down GTP-Ras was detected by Western blotting.
Western Blotting
Standard Western blotting techniques were used to analyze the phosphorylation status and total protein levels of key components of the Ras signaling pathway, including EGFR, ERK1/2, and AKT, in cells treated with this compound.
Cell Proliferation Assays
The effect of this compound on the proliferation of various cancer cell lines was assessed using standard methods such as the MTS assay. Cells were seeded in multi-well plates and treated with a range of this compound concentrations for a specified period, after which cell viability was measured.
Visualizations
Signaling Pathway of this compound Action
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOS1 inhibitor exerts antitumor efficacy in vivo | BioWorld [bioworld.com]
NSC-658497 mechanism of action in cancer
An In-Depth Technical Guide to the Mechanism of Action of NSC-658497 in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a small-molecule inhibitor that has demonstrated potential as an anticancer agent by targeting a critical node in cellular signaling.[1] Elevated signaling through the Ras pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] Ras activation is controlled by guanine (B1146940) nucleotide exchange factors (GEFs), with Son of Sevenless 1 (SOS1) being a major GEF that transduces signals from receptor tyrosine kinases (RTKs) to Ras.[2][3] this compound has been identified as a direct inhibitor of SOS1, thereby preventing the activation of Ras and its downstream pro-proliferative signaling cascades.[1][2][3][4] This document provides a detailed overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and signaling pathway visualizations.
Core Mechanism of Action: Targeting the SOS1-Ras Interface
This compound functions by directly binding to the catalytic site of SOS1.[2][3][4] This binding competitively suppresses the interaction between SOS1 and Ras.[2][3] The primary role of SOS1 is to catalyze the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on Ras, a molecular switch that transitions Ras from an inactive to an active state. By occupying the catalytic pocket of SOS1, this compound effectively blocks this nucleotide exchange, locking Ras in its inactive, GDP-bound form.[3][5] Mutagenesis and structure-activity relationship studies have confirmed that the site of action for this compound is indeed the catalytic site of SOS1.[2][3][4]
Downstream Signaling Inhibition
The inhibition of SOS1-mediated Ras activation by this compound leads to a dose-dependent reduction in the activity of key downstream signaling pathways that are crucial for cancer cell proliferation and survival. Specifically, this compound has been shown to inhibit the phosphorylation, and therefore the activation, of:
-
ERK1/2 (Extracellular signal-regulated kinases 1/2): Key components of the MAPK (Mitogen-activated protein kinase) pathway.
-
AKT (Protein kinase B): A central node in the PI3K (Phosphoinositide 3-kinase) pathway.[2][4][5]
Importantly, this compound demonstrates selectivity for the SOS1-Ras signaling axis. It does not appear to affect the activity of R-Ras, which is independent of EGF-SOS1 signaling, nor the more distantly related Rho GTPase, Rac1.[2] Furthermore, it does not inhibit upstream signaling events such as EGFR activation.[2]
Caption: this compound inhibits the SOS1-mediated activation of Ras, blocking downstream ERK and AKT signaling.
Cellular Activity and Efficacy
The inhibitory effects of this compound on Ras signaling translate to potent anti-proliferative activity in various cancer cell lines. Dose-dependent inhibition of cell proliferation has been observed in murine fibroblasts, HeLa cells, and prostate cancer cells (DU-145 and PC-3).[2][4]
Quantitative Data
The following tables summarize the key quantitative metrics reported for this compound's activity.
Table 1: Biochemical Activity of this compound
| Parameter | Description | Value | Reference |
| IC50 | Inhibition of SOS1-catalyzed Ras binding | 15.4 µM | [4] |
| IC50 | Inhibition of fluorescently-labeled GDP (FL-GDP) dissociation from Ras | 22.2 µM | [5] |
| IC50 | Inhibition of fluorescently-labeled GTP (TR-GTP) loading of Ras | 40.8 µM | [5] |
| Kd | Binding affinity to SOS1 (measured by microscale thermophoresis) | ~7.0 µM | [5] |
Table 2: Cellular Models and Observed Effects
| Cell Line | Cancer Type / Origin | Key Observed Effects | Reference |
| NIH 3T3 | Mouse Fibroblast | Dose-dependent inhibition of EGF-stimulated Ras activation, p-ERK/p-AKT levels, and cell proliferation. | [2][5] |
| HeLa | Cervical Cancer | Inhibition of cell proliferation. | [4] |
| DU-145 | Prostate Cancer | Inhibition of cell proliferation. | [2][4] |
| PC-3 | Prostate Cancer | Inhibition of cell proliferation. | [2] |
| MIA-PaCa-2 | Pancreatic Cancer | Dose-dependent inhibition of cell proliferation. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Guanine Nucleotide Exchange Assay
This assay measures the ability of SOS1 to catalyze the exchange of GDP for GTP on Ras, and the inhibitory effect of this compound on this process.
-
Principle: The assay monitors the change in fluorescence of a labeled guanine nucleotide. For example, the dissociation of a fluorescently-labeled GDP (FL-GDP) from Ras upon catalysis by SOS1 results in a decrease in fluorescence.
-
Protocol Outline:
-
Recombinant Ras protein is pre-loaded with FL-GDP.
-
Recombinant SOS1 catalytic domain is added to initiate the nucleotide exchange reaction.
-
This compound at various concentrations (or DMSO as a control) is included in the reaction mixture.
-
The fluorescence is monitored over time using a plate reader.
-
The rate of FL-GDP dissociation is calculated, and IC50 values are determined by plotting the inhibition percentage against the inhibitor concentration.
-
Ras Activation Pulldown Assay
This assay is used to quantify the amount of active, GTP-bound Ras in cells following treatment.
-
Principle: A protein containing the Ras-binding domain (RBD) of an effector protein like Raf1, which specifically binds to GTP-bound Ras, is used to "pull down" active Ras from cell lysates.
-
Protocol Outline:
-
Cells (e.g., NIH 3T3) are serum-starved overnight.
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cells are stimulated with a growth factor like EGF (e.g., 50 ng/mL for 5 minutes) to activate the SOS1-Ras pathway.
-
Cells are lysed, and the lysates are incubated with a GST-Raf1-RBD fusion protein immobilized on glutathione (B108866) beads.
-
The beads are washed, and the bound proteins are eluted.
-
The amount of pulled-down Ras is quantified by Western blotting using a pan-Ras antibody. Total Ras in the whole-cell lysate is also measured as a loading control.
-
Caption: Workflow for assessing this compound's effect on EGF-stimulated Ras activation via a pulldown assay.
Western Blotting for Downstream Signaling
This method is used to assess the phosphorylation status of key downstream proteins like ERK and AKT.
-
Principle: Standard Western blotting using phospho-specific antibodies to detect the activated forms of signaling proteins.
-
Protocol Outline:
-
Cells are treated as described in the Ras Activation Pulldown Assay (Section 5.2).
-
Following lysis, protein concentration in the lysates is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-ERK1/2 and phospho-AKT.
-
Antibodies for total ERK1/2 and total AKT are used on parallel blots or after stripping to serve as loading controls.
-
The membrane is incubated with an appropriate secondary antibody and visualized using chemiluminescence.
-
Cell Proliferation (MTS) Assay
This assay measures the effect of this compound on cell viability and proliferation over time.
-
Principle: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.
-
Protocol Outline:
-
Cells (e.g., DU-145, PC-3) are seeded in 96-well plates and allowed to attach.
-
The growth medium is replaced with a medium containing various concentrations of this compound or DMSO control.
-
Cells are incubated for a specified period (e.g., 3 days), with measurements taken at regular intervals (e.g., every 24 hours).
-
At each time point, MTS reagent is added to the wells, and the plates are incubated.
-
The absorbance at 490 nm is measured using a microplate reader.
-
Cell proliferation is calculated relative to the DMSO-treated control cells.
-
Conclusion
This compound represents a rationally designed small-molecule inhibitor that effectively targets the SOS1-Ras interaction.[2][3] Its mechanism of action, involving the competitive inhibition of the SOS1 catalytic site, leads to a significant, dose-dependent reduction in Ras activation and the suppression of downstream pro-survival pathways like MAPK/ERK and PI3K/AKT.[2][5] The compound's ability to inhibit the proliferation of various cancer cell lines underscores the therapeutic potential of targeting this upstream node in the Ras signaling cascade.[2][4][5] The detailed protocols and quantitative data presented here provide a comprehensive foundation for further research and development of this compound and other SOS1 inhibitors as a promising strategy in cancer therapy.
References
- 1. Compounds can target Ras pathway | MDedge [mdedge.com]
- 2. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to NSC-658497: A Potent Inhibitor of the SOS1-Ras Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC-658497 is a small molecule inhibitor that has emerged as a valuable tool for studying and potentially targeting the Ras signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Aberrant Ras signaling is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound functions by disrupting the interaction between the Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF), and Ras. This inhibition of the SOS1-Ras interaction prevents the loading of GTP onto Ras, thereby blocking its activation and downstream signaling cascades. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Chemical Properties and Structure
This compound is a complex heterocyclic molecule with a well-defined chemical structure. Its properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (3Z)-3-[[(5Z)-5-[(4-Nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylidene]chromene-2,4-dione |
| Chemical Formula | C₂₀H₁₀N₂O₆S₂ |
| Molecular Weight | 438.43 g/mol |
| SMILES Code | O=C1/C(C(C2=C(O1)C=CC=C2)=O)=C\N(C/3=O)C(SC3=C/C4=CC=C(--INVALID-LINK--=O)C=C4)=S |
| InChI Key | DJFUFNNDOAUACG-FUVGAYRCSA-N |
Mechanism of Action
This compound acts as a competitive inhibitor of the SOS1-Ras interaction.[1][2] SOS1 is a crucial guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on Ras proteins, leading to their activation. By binding to the catalytic site of SOS1, this compound prevents the association of Ras, thereby inhibiting the nucleotide exchange process and maintaining Ras in its inactive, GDP-bound state.[1][2] This targeted inhibition of SOS1's GEF activity effectively blocks the initiation of downstream signaling pathways.
Biological Activity
The inhibitory effect of this compound on the SOS1-Ras interaction translates into significant biological consequences, most notably the suppression of Ras-driven cellular processes.
Quantitative Biological Data
The potency of this compound has been quantified through various biochemical and biophysical assays.
| Parameter | Value | Method | Target |
| IC₅₀ | 15.4 µM | Guanine Nucleotide Exchange Assay | SOS1 |
| Kᵈ | 7.04 µM | Microscale Thermophoresis | SOS1 |
Downstream Signaling Inhibition
This compound has been shown to effectively inhibit the phosphorylation and activation of key downstream effectors in the Ras signaling cascade. Specifically, it has been demonstrated to reduce the levels of phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt), two critical nodes in the MAPK/ERK and PI3K/AKT pathways, respectively.[1] This confirms that the inhibition of the SOS1-Ras interaction by this compound leads to a functional blockade of these major pro-proliferative and pro-survival signaling pathways.
Caption: SOS1-Ras Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Fluorescence-Based Guanine Nucleotide Exchange Assay (for IC₅₀ Determination)
This assay measures the ability of this compound to inhibit the SOS1-catalyzed exchange of a fluorescently labeled GDP analog (BODIPY-FL-GDP) for unlabeled GTP on the Ras protein.
Materials:
-
Purified recombinant His₆-SOS1cat (catalytic domain of SOS1)
-
Purified recombinant His₆-H-Ras (amino acids 1-166)
-
BODIPY-FL-GDP (Thermo Fisher Scientific)
-
GTP (Sigma-Aldrich)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
This compound stock solution in DMSO
-
384-well black, flat-bottom plates (Corning)
-
Fluorescence plate reader (e.g., Tecan Infinite M1000)
Procedure:
-
Prepare Ras-BODIPY-FL-GDP complex: Incubate 2 µM H-Ras with a 10-fold molar excess of BODIPY-FL-GDP in assay buffer for 1 hour at room temperature to allow for nucleotide loading.
-
Prepare inhibitor dilutions: Serially dilute this compound in DMSO and then into assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Set up the reaction: In a 384-well plate, add the following components in order:
-
Assay buffer
-
This compound or DMSO (for control)
-
50 nM SOS1cat
-
Initiate the reaction by adding the pre-formed Ras-BODIPY-FL-GDP complex (final concentration 1 µM).
-
-
Initiate nucleotide exchange: Add a saturating concentration of GTP (e.g., 100 µM) to all wells to start the exchange reaction.
-
Measure fluorescence: Immediately begin monitoring the decrease in fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) over time (e.g., every 30 seconds for 30 minutes) at 30°C.
-
Data analysis: Calculate the initial rate of nucleotide exchange for each inhibitor concentration. Plot the rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the Guanine Nucleotide Exchange Assay.
Microscale Thermophoresis (MST) (for Kᵈ Determination)
MST measures the binding affinity between this compound and SOS1 by detecting changes in the thermophoretic movement of a fluorescently labeled SOS1 upon binding to this compound.
Materials:
-
Purified recombinant His₆-SOS1cat
-
NT-647 NHS-ester dye (NanoTemper Technologies) for labeling
-
Labeling Buffer: 50 mM Sodium Phosphate (pH 8.2), 150 mM NaCl
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20
-
This compound stock solution in DMSO
-
Premium coated capillaries (NanoTemper Technologies)
-
Monolith NT.115 instrument (NanoTemper Technologies)
Procedure:
-
Labeling of SOS1: Label SOS1cat with NT-647 dye according to the manufacturer's protocol. Briefly, incubate the protein with a 3-fold molar excess of the dye in labeling buffer for 30 minutes at room temperature. Remove the excess dye using a desalting column.
-
Prepare ligand dilutions: Prepare a 16-point serial dilution of this compound in assay buffer, starting from a high concentration (e.g., 100 µM).
-
Set up the binding reaction: Mix the labeled SOS1cat (at a constant final concentration, e.g., 50 nM) with each dilution of this compound. Allow the mixture to incubate for 10 minutes at room temperature to reach binding equilibrium.
-
Load capillaries: Load the samples into the premium coated capillaries.
-
MST measurement: Place the capillaries into the Monolith NT.115 instrument and perform the MST measurement at 25°C with 20% LED power and medium MST power.
-
Data analysis: Analyze the change in normalized fluorescence (ΔFnorm) as a function of the logarithm of the ligand concentration. Fit the data to the Kᵈ model provided by the Monolith software to determine the dissociation constant.
Caption: Workflow for Microscale Thermophoresis.
Structure-Activity Relationship (SAR)
Initial SAR studies have provided insights into the chemical moieties of this compound that are crucial for its inhibitory activity. The benzopyran and nitrophenyl groups have been identified as key pharmacophores. Further optimization of these and other regions of the molecule could lead to the development of even more potent and selective inhibitors of the SOS1-Ras interaction.
Conclusion
This compound is a well-characterized inhibitor of the SOS1-Ras interaction with demonstrated in vitro and cell-based activity. Its ability to disrupt a key node in the Ras signaling pathway makes it a valuable research tool for dissecting the complexities of Ras biology and a promising lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide are intended to facilitate further investigation into the properties and potential applications of this compound.
References
NSC-658497: A Technical Guide to its Use as a Chemical Probe for SOS1
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of NSC-658497, a small molecule inhibitor of Son of Sevenless 1 (SOS1), a crucial guanine (B1146940) nucleotide exchange factor (GEF) for Ras GTPases. This guide details its biochemical and cellular activities, provides established experimental protocols for its characterization, and presents its mechanism of action through visual diagrams.
Introduction
Ras GTPases are critical regulators of intracellular signaling pathways that govern cell proliferation, differentiation, and survival.[1] The activation of Ras is catalyzed by GEFs, with SOS1 being a major transducer of signals from receptor tyrosine kinases (RTKs) to Ras.[1][2] Aberrant Ras signaling, often due to mutations in Ras itself or upstream regulators, is a hallmark of numerous human cancers.[1][2] Consequently, the inhibition of SOS1-mediated Ras activation presents a compelling therapeutic strategy.
This compound was identified through a rational, structure-based virtual screening approach coupled with experimental validation as a potent inhibitor of SOS1's catalytic activity.[1][2] It serves as a valuable chemical probe for studying the role of SOS1 in normal and pathological cellular processes.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound, detailing its binding affinity for SOS1 and its inhibitory effects in both biochemical and cellular contexts.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | ~7.0 µM | Microscale Thermophoresis | [1] |
| Target | SOS1 catalytic domain | Mutagenesis Studies | [1] |
Table 1: Biochemical Binding Characteristics of this compound. This table details the direct binding affinity of this compound to the catalytic domain of SOS1.
| Assay | IC50 Value | Description | Reference |
| BODIPY-FL-GDP Dissociation | 15.4 µM - 22.2 µM | Inhibition of SOS1-catalyzed dissociation of a fluorescent GDP analogue from H-Ras. | [1] |
| BODIPY-TR-GTP Loading | ~40.8 µM | Inhibition of SOS1-catalyzed loading of a fluorescent GTP analogue onto H-Ras. | [1] |
Table 2: In Vitro Inhibition of SOS1 GEF Activity by this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound in biochemical assays measuring the guanine nucleotide exchange activity of SOS1.
| Cell Line | Cancer Type | IC50 Value (Proliferation/Viability) | Assay Duration | Reference |
| DU-145 | Prostate Cancer | Not explicitly quantified, but dose-dependent inhibition observed up to 60 µM. | 3 days | [1] |
| PC-3 | Prostate Cancer | Not explicitly quantified, but dose-dependent inhibition observed up to 60 µM. | 3 days | [1] |
| NIH 3T3 | Mouse Fibroblast | Dose-dependent inhibition observed. | Not specified | [1] |
| MEF | Mouse Embryonic Fibroblast | Dose-dependent inhibition observed. | Not specified | [1] |
| MIA-PaCa-2 | Pancreatic Cancer | Dose-dependent inhibition observed. | Not specified | [1] |
Table 3: Cellular Activity of this compound. This table summarizes the observed effects of this compound on the proliferation and viability of various cell lines. While dose-dependent inhibition was consistently reported, specific IC50 values for proliferation were not detailed in the primary literature.
Signaling Pathways and Mechanism of Action
This compound acts as a competitive inhibitor of the SOS1-Ras interaction.[1][2] By binding to the catalytic site of SOS1, it prevents the binding of Ras, thereby inhibiting the exchange of GDP for GTP and maintaining Ras in its inactive state. This leads to the downstream suppression of pro-proliferative signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Caption: SOS1-mediated RAS activation pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Biochemical Assay: BODIPY-FL-GDP Dissociation Assay
This assay measures the ability of this compound to inhibit the SOS1-catalyzed dissociation of a fluorescently labeled GDP analog (BODIPY-FL-GDP) from H-Ras.
Materials:
-
Purified His6-tagged SOS1 catalytic domain (SOS1cat)
-
Purified His6-tagged H-Ras (amino acids 1-166)
-
BODIPY-FL-GDP
-
GTP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.01% Nonidet P-40
-
This compound stock solution in DMSO
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare H-Ras loaded with BODIPY-FL-GDP: Incubate purified H-Ras with a 4-fold molar excess of BODIPY-FL-GDP in assay buffer containing 2 mM EDTA for 1 hour at room temperature, protected from light. Stop the loading reaction by adding MgCl2 to a final concentration of 5 mM.
-
Set up the reaction plate:
-
To each well, add assay buffer.
-
Add GTP to a final concentration that is in 50-fold excess of the H-Ras concentration.
-
Add SOS1cat to a final concentration of 50 nM.
-
Add varying concentrations of this compound (or DMSO for control) to the wells. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Incubate the plate for 10 minutes at room temperature.
-
-
Initiate the reaction: Add the pre-loaded H-Ras-BODIPY-FL-GDP complex to each well to a final concentration of 2 µM.
-
Measure fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for BODIPY-FL (e.g., ~485 nm excitation, ~520 nm emission).
-
Data Analysis: Calculate the initial rate of fluorescence decrease for each concentration of this compound. Plot the rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the BODIPY-FL-GDP dissociation assay.
Cellular Assay: Western Blot Analysis of p-ERK and p-AKT
This protocol details the procedure to assess the effect of this compound on the phosphorylation status of downstream effectors of the Ras pathway, ERK and AKT, in response to EGF stimulation.
Materials:
-
Cell line of interest (e.g., NIH 3T3, DU-145)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight in serum-free medium.
-
Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each respective target.
-
Caption: Workflow for Western blot analysis of ERK and AKT phosphorylation.
Conclusion
This compound is a well-characterized inhibitor of the SOS1-Ras interaction, making it a valuable tool for investigating the intricacies of Ras signaling. Its ability to competitively block the catalytic activity of SOS1 and subsequently inhibit downstream pro-survival pathways has been demonstrated through a variety of biochemical and cellular assays. The data and protocols presented in this guide are intended to facilitate its use by the scientific community to further explore the roles of SOS1 in health and disease and to aid in the development of novel therapeutics targeting the Ras pathway.
References
- 1. Combined Rational Design and a High Throughput Screening Platform for Identifying Chemical Inhibitors of a Ras-activating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking of NSC-658497 to SOS1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico docking of NSC-658497 to Son of Sevenless homolog 1 (SOS1), a key guanine (B1146940) nucleotide exchange factor (GEF) involved in the RAS signaling pathway. Dysregulation of the RAS pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[1][2] this compound has been identified as a small molecule inhibitor of SOS1, and understanding its binding mechanism through computational methods is crucial for further drug development and optimization.[3][4]
Introduction to SOS1 and the RAS Signaling Pathway
The SOS1 protein plays a critical role in activating RAS proteins by catalyzing the exchange of GDP for GTP.[2][5] This activation initiates a cascade of downstream signaling events, primarily through the MAPK and PI3K/AKT pathways, which regulate cell proliferation, differentiation, and survival.[6][7] Mutations leading to the overactivation of the RAS pathway are frequently observed in various cancers.[8] SOS1 itself is a major GEF that transduces signals from receptor tyrosine kinases (RTKs) to RAS.[9] Therefore, inhibiting the interaction between SOS1 and RAS presents a promising strategy for cancer therapy.[10]
This compound: A Small Molecule Inhibitor of SOS1
This compound was identified through a rational design approach that combined virtual and experimental screening.[4] It has been shown to bind directly to the catalytic site of SOS1, competitively inhibiting the SOS1-Ras interaction and subsequently suppressing SOS1's GEF activity.[3][4] This inhibition leads to a dose-dependent reduction in RAS activation and downstream signaling.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interaction of this compound with SOS1.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | ~7.0 µM | Microscale Thermophoresis | [3][9] |
| IC50 (FL-GDP dissociation) | 22.2 µM | Guanine Nucleotide Exchange Assay | [9] |
| IC50 (TR-GTP loading) | 40.8 µM | Guanine Nucleotide Exchange Assay | [9] |
Table 2: Key Interacting Residues in the SOS1 Catalytic Site
| Residue | Interaction Type | Reference |
| I825 | Hydrophobic | [3][9] |
| T828 | Hydrophobic | [3][9] |
| T829 | Hydrophobic | [3][9] |
| Y912 | Not specified | [9] |
Experimental Protocols
This section details the generalized methodology for performing in silico docking of this compound to the SOS1 protein, based on established computational drug discovery workflows.[11][12]
Protein and Ligand Preparation
-
Protein Structure Acquisition: The three-dimensional structure of the human SOS1 catalytic domain can be obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The raw PDB structure must be prepared for docking. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning correct bond orders and protonation states for amino acid residues.
-
Repairing any missing side chains or loops.
-
Minimizing the energy of the structure to relieve any steric clashes.
-
-
Ligand Structure Preparation: The 2D structure of this compound is converted to a 3D conformation. This process includes:
-
Generating a low-energy 3D conformer.
-
Assigning correct atom types and partial charges.
-
Defining rotatable bonds.
-
Molecular Docking Simulation
-
Binding Site Definition: The binding site for this compound on SOS1 is defined. Based on experimental data, this is the catalytic site of SOS1.[3][9] A grid box is typically generated around this site to define the search space for the docking algorithm.
-
Docking Algorithm: A variety of docking algorithms can be employed to sample different conformations and orientations (poses) of the ligand within the defined binding site.[13]
-
Scoring Function: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[14] The poses are then ranked based on their scores.
Post-Docking Analysis
-
Pose Selection: The top-ranked poses are visually inspected to assess their plausibility and interactions with the protein.
-
Interaction Analysis: The binding mode of the best-ranked pose is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of SOS1.
-
Validation: The docking results can be validated by comparing them with experimental data, such as mutagenesis studies that identify key binding residues.[3]
Visualizations
SOS1 Signaling Pathway
The following diagram illustrates the central role of SOS1 in the RAS-MAPK signaling cascade.
Caption: SOS1 in the RAS-MAPK signaling pathway and the inhibitory action of this compound.
In Silico Docking Workflow
This diagram outlines the key steps involved in the computational docking of this compound to SOS1.
Caption: A generalized workflow for the in silico docking of a ligand to its target protein.
References
- 1. Compounds can target Ras pathway | MDedge [mdedge.com]
- 2. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SOS1 - Wikipedia [en.wikipedia.org]
- 6. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 7. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dockdynamics.com [dockdynamics.com]
- 13. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship of NSC-658497 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NSC-658497 and its analogs as inhibitors of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) for Ras GTPases. Elevated Ras signaling is a hallmark of many cancers, making SOS1 a compelling target for therapeutic intervention. This compound has been identified as a promising lead compound that binds to the catalytic site of SOS1, competitively inhibiting the SOS1-Ras interaction and subsequent downstream signaling pathways. This document summarizes the key quantitative data, details the experimental protocols used for their determination, and visualizes the relevant biological and experimental frameworks.
Data Presentation: SAR of this compound Analogs
The inhibitory activity of this compound and its analogs against the catalytic domain of SOS1 (SOS1-cat) was determined using a BODIPY-FL GDP dissociation assay. The half-maximal inhibitory concentration (IC50) values reveal critical insights into the chemical moieties essential for potent inhibition. The analogs are grouped based on modifications to the core structure of this compound.
| Compound ID | Modification Description | IC50 (µM) |
| This compound | Parent Compound | 15.4 ± 1.2 |
| Group A: Modifications of the Benzopyran Moiety | ||
| A1 | Removal of the pyran oxygen | > 100 |
| A2 | Replacement of the pyran oxygen with sulfur | 45.3 ± 3.5 |
| Group B: Modifications of the Thiazolidinedione Linker | ||
| B1 | Replacement of the sulfur at position 1 of the thiazolidinedione ring with oxygen | > 100 |
| B2 | Replacement of the exocyclic sulfur with oxygen | 28.7 ± 2.1 |
| Group C: Modifications of the Nitrophenyl Moiety | ||
| C1 | Deletion of the nitro group | 48.2 ± 4.1 |
| C2 | Hydroxyl group at the para position | 35.6 ± 2.9 |
| C3 | Methoxy (B1213986) group at the para position | 42.1 ± 3.8 |
| C4 | Dimethoxy groups at the meta and para positions | 65.4 ± 5.7 |
| C5 | Hydroxyl group at the ortho position and a methoxy group at the meta position | 18.9 ± 1.5 |
Data sourced from Evelyn et al., 2014, Chemistry & Biology.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies of this compound analogs are provided below.
BODIPY-FL GDP Dissociation Assay for SOS1 GEF Activity
This assay measures the ability of SOS1 to catalyze the exchange of fluorescently labeled GDP (BODIPY-FL GDP) for unlabeled GTP on the H-Ras protein. Inhibition of this process is quantified by a reduction in the rate of fluorescence decrease.
Materials:
-
Purified recombinant His6-tagged catalytic domain of SOS1 (SOS1-cat, amino acids 564-1049)
-
Purified recombinant His6-tagged H-Ras (amino acids 1-166)
-
BODIPY-FL GDP (Thermo Fisher Scientific)
-
GTP (Sigma-Aldrich)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 5% glycerol
-
96-well black microplates
Procedure:
-
Loading of H-Ras with BODIPY-FL GDP:
-
Incubate 2 µM H-Ras with a 4-fold molar excess of BODIPY-FL GDP in the presence of 10 mM EDTA at room temperature for 60 minutes in the dark.
-
Stop the loading reaction by adding MgCl2 to a final concentration of 20 mM.
-
-
Inhibitor Incubation:
-
Add varying concentrations of this compound or its analogs to the wells of a 96-well plate. A DMSO control is included.
-
-
Initiation of the Exchange Reaction:
-
Add 50 nM SOS1-cat to the wells containing the inhibitor.
-
Initiate the nucleotide exchange by adding 100 µM GTP and the BODIPY-FL GDP-loaded H-Ras (final concentration 2 µM).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity every 30 seconds for 15 minutes using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
The rate of GDP dissociation is determined from the slope of the initial linear portion of the fluorescence decay curve.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism or equivalent software.
-
Cell Proliferation (MTS) Assay
This colorimetric assay assesses the effect of this compound analogs on the proliferation of various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., DU-145, PC-3, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound or analogs dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or its analogs. A DMSO-treated control group is included.
-
Incubate for 72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of cell proliferation relative to the DMSO-treated control cells.
-
Western Blotting for Ras Downstream Signaling
This technique is used to detect the phosphorylation status of key proteins in the Ras signaling pathway, namely ERK1/2 and Akt, following treatment with this compound.
Materials:
-
NIH 3T3 or HeLa cells
-
Serum-free medium
-
Epidermal Growth Factor (EGF)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with desired concentrations of this compound for 2 hours.
-
Stimulate the cells with 50 ng/mL of EGF for 5 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound and its analogs.
Caption: SOS1-Mediated Ras Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the Identification and Characterization of this compound Analogs.
Caption: Logical Relationships in the Structure-Activity of this compound Analogs.
NSC-658497: A Potent Inhibitor of SOS1-Mediated Guanine Nucleotide Exchange
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSC-658497 is a small molecule inhibitor that selectively targets the guanine (B1146940) nucleotide exchange factor (GEF) Son of Sevenless 1 (SOS1), a critical activator of the Ras family of small GTPases. By binding to the catalytic site of SOS1, this compound competitively blocks the interaction between SOS1 and Ras, thereby inhibiting the exchange of GDP for GTP and preventing Ras activation. This inhibitory action leads to the suppression of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT cascades, which are crucial for cell proliferation and survival. This document provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on guanine nucleotide exchange, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) function as molecular switches in intracellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][2] The activation of Ras is a tightly regulated process catalyzed by guanine nucleotide exchange factors (GEFs), with SOS1 being a major GEF that transduces signals from receptor tyrosine kinases.[3][4] Aberrant Ras signaling, often due to mutations in Ras itself or upstream regulators, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][5] this compound has emerged as a valuable tool for studying Ras signaling and as a lead compound for the development of anti-cancer therapeutics by directly targeting the activation mechanism of Ras.[3][6]
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the SOS1-Ras interaction.[3][4] Structural and mutagenesis studies have demonstrated that this compound binds to the catalytic site of SOS1.[3][6] This binding physically obstructs the association of Ras with SOS1, thereby preventing SOS1 from catalyzing the dissociation of GDP from Ras, a prerequisite for GTP binding and subsequent activation.[3] The inhibitory effect of this compound is dose-dependent and has been shown to be selective for SOS1-mediated Ras activation, with no significant impact on the activity of the Rho GTPase Rac1.[3]
Quantitative Data on this compound Activity
The inhibitory potency of this compound on SOS1-mediated guanine nucleotide exchange and its downstream cellular effects have been quantified in various studies. The key quantitative data are summarized in the table below.
| Parameter | Value | Experimental Context | Reference |
| IC50 | 15.4 µM | Inhibition of SOS1-catalyzed GDP/GTP exchange on H-Ras (amino acids 1-166) in a BODIPY-FL-GDP dissociation assay. | [6] |
| Kd | 7 µM | Binding affinity of this compound to SOS1. | [7] |
| Cellular Inhibition | Dose-dependent | Inhibition of EGF-stimulated Ras activation in NIH/3T3 cells (0-20 µM). | [8] |
| Downstream Signaling | Dose-dependent | Inhibition of EGF-activated p-ERK1/2 and p-AKT in NIH/3T3 cells (0-100 µM). | [8] |
| Antiproliferative Activity | Dose-dependent | Inhibition of proliferation in PC-3 and DU-145 prostate cancer cells (0-60 µM). | [8] |
Signaling Pathways and Experimental Workflows
SOS1-Ras Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical SOS1-mediated Ras activation pathway and the point of intervention by this compound.
References
- 1. Discovery of Quinazolines That Activate SOS1-Mediated Nucleotide Exchange on RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule ligands bind to a distinct pocket in Ras and inhibit SOS-mediated nucleotide exchange activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compounds can target Ras pathway | MDedge [mdedge.com]
- 6. researchgate.net [researchgate.net]
- 7. NSC 658497|909197-38-2|COA [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
The Role of NSC-658497 in Inhibiting Ras Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras family of small GTPases are critical signaling nodes that, when constitutively activated by mutations, are major drivers of human cancers. The activation of Ras is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), among which Son of Sevenless 1 (SOS1) plays a pivotal role in relaying signals from receptor tyrosine kinases (RTKs). Direct inhibition of oncogenic Ras has proven challenging, making the disruption of its activation a compelling therapeutic strategy. This technical guide provides an in-depth overview of the small molecule inhibitor NSC-658497 and its role in impeding Ras activation. We will detail its mechanism of action, present key quantitative data, and provide comprehensive experimental protocols for assays used to characterize its activity.
Introduction to Ras Activation and the Role of SOS1
Ras proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This transition is catalyzed by GEFs, such as SOS1, which promote the dissociation of GDP, allowing the more abundant GTP to bind and activate Ras.[2] Activated Ras then engages with downstream effector proteins, including Raf kinases and PI3K, to initiate signaling cascades that drive cell proliferation, survival, and differentiation.[2]
Mutations in Ras can lock it in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis. SOS1 is a key activator of Ras downstream of RTKs like the Epidermal Growth Factor Receptor (EGFR).[3] Therefore, inhibiting the interaction between SOS1 and Ras presents a viable strategy to block aberrant Ras signaling.
This compound: A Competitive Inhibitor of the SOS1-Ras Interaction
This compound is a small molecule that has been identified as a potent inhibitor of Ras activation by targeting the catalytic activity of SOS1.[3][4] Through a combination of virtual screening and experimental validation, this compound was shown to directly bind to the catalytic site of SOS1.[3] This binding competitively suppresses the interaction between SOS1 and Ras, thereby preventing the exchange of GDP for GTP and maintaining Ras in its inactive state.[3][5]
Mechanism of Action
The inhibitory action of this compound is dose-dependent and has been demonstrated to block Ras activation in response to stimuli such as EGF.[3] Importantly, this compound does not affect the upstream activation of EGFR, nor does it inhibit signaling from constitutively active Ras mutants (e.g., H-Ras G12V), highlighting its specificity for the SOS1-mediated activation step.[3] The inhibition of Ras activation by this compound leads to the suppression of downstream signaling pathways, including the phosphorylation of ERK1/2 and Akt, and ultimately results in the inhibition of cell proliferation in various cancer cell lines.[3][6]
Quantitative Data for this compound Activity
The inhibitory potency and binding affinity of this compound have been quantified through various biochemical and biophysical assays. A summary of this key data is presented below.
| Parameter | Assay | Value | Reference |
| IC50 | SOS1-catalyzed BODIPY-FL-GDP Dissociation | 15.4 µM | [7] |
| Kd | Microscale Thermophoresis (MST) | 7.04 µM (logM -5.153) | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.
SOS1-Catalyzed BODIPY-FL-GDP Dissociation Assay
This assay measures the ability of SOS1 to promote the dissociation of a fluorescently labeled GDP analog (BODIPY-FL-GDP) from H-Ras. Inhibition of this process is indicative of a compound's ability to block the GEF activity of SOS1.
Materials:
-
Purified his6-tagged H-Ras (amino acids 1-166)
-
Purified his6-tagged SOS1 catalytic domain (SOS1-cat)
-
BODIPY-FL-GDP
-
GTP
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound or other test compounds
-
384-well microplate
-
Plate reader with fluorescence capabilities (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare H-Ras pre-loaded with BODIPY-FL-GDP.
-
In a 384-well plate, add varying concentrations of this compound to the assay buffer.
-
Add 50 nM of SOS1-cat to each well containing the inhibitor.
-
Initiate the exchange reaction by adding 2 µM of H-Ras pre-loaded with BODIPY-FL-GDP. The reaction is driven by the presence of excess unlabeled GTP in the buffer.
-
Immediately begin monitoring the decrease in fluorescence at an excitation of 485 nm and an emission of 535 nm over time (e.g., for 15 minutes) using a plate reader.[8]
-
The rate of fluorescence decrease is proportional to the SOS1 GEF activity. Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
Microscale Thermophoresis (MST) for Binding Affinity
MST is a biophysical technique used to quantify the binding affinity between molecules in solution by measuring changes in their movement through a temperature gradient.
Materials:
-
Purified his6-tagged SOS1-cat (500 nM)
-
This compound (serially diluted, e.g., from 0.01 to 350 µM)
-
Binding Buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, and 3.5% DMSO)[8]
-
MST instrument and capillaries
Procedure:
-
Prepare a series of dilutions of this compound in the binding buffer.
-
Mix each dilution of this compound with a constant concentration of his6-SOS1-cat (500 nM).
-
Incubate the mixtures at room temperature for 30 minutes.[8]
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the molecules using the MST instrument. The intrinsic fluorescence of the protein is often used for label-free analysis.
-
Plot the change in the normalized fluorescence against the logarithm of the this compound concentration.
-
Determine the dissociation constant (Kd) by fitting the resulting binding curve.
Ras Activation Pulldown Assay
This assay is used to measure the amount of active, GTP-bound Ras in cells. It utilizes the Ras-binding domain (RBD) of the Raf kinase, which specifically binds to GTP-Ras.
Materials:
-
Cell line (e.g., NIH 3T3 fibroblasts)
-
Complete growth medium and serum-free medium
-
Epidermal Growth Factor (EGF)
-
This compound
-
Lysis Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-Raf1-RBD fusion protein immobilized on agarose (B213101) beads
-
Wash Buffer (Lysis buffer with lower detergent concentration)
-
SDS-PAGE sample buffer
-
Anti-Ras antibody (pan-Ras or isoform-specific)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal Ras activity.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce Ras activation.
-
Immediately place the cells on ice and wash with ice-cold PBS.
-
Lyse the cells with ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Normalize the protein concentration of the lysates.
-
Incubate the lysates with GST-Raf1-RBD agarose beads for 1 hour at 4°C with gentle rocking.
-
Pellet the beads by centrifugation and wash them three times with ice-cold Wash Buffer.
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Ras antibody.
-
A fraction of the total cell lysate should also be run on the gel to determine the total Ras levels as a loading control.
Western Blotting for Downstream Signaling
This protocol is for detecting the phosphorylation status of key downstream effectors of Ras signaling, such as ERK1/2 and Akt.
Materials:
-
Cell lysates prepared as in the Ras Activation Pulldown Assay.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in Blocking Buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK).
Cell Proliferation (MTS) Assay
The MTS assay is a colorimetric method to assess cell viability and proliferation.
Materials:
-
Cell line (e.g., DU-145 or PC-3 prostate cancer cells)
-
96-well plates
-
Complete growth medium
-
This compound
-
MTS reagent
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a DMSO-treated control.
-
Incubate the cells for a specified period (e.g., 3 days).[3]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the DMSO-treated control cells.
Visualizing the Mechanism and Workflows
Signaling Pathway of Ras Activation and Inhibition by this compound
Caption: Ras activation pathway and the inhibitory action of this compound on SOS1.
Experimental Workflow for Ras Activation Pulldown Assay
Caption: Workflow for the Ras activation pulldown assay.
Conclusion
This compound serves as a valuable tool compound for studying the consequences of inhibiting the SOS1-Ras interaction. Its ability to specifically block Ras activation downstream of RTKs, without affecting already activated Ras, provides a clear mechanism of action. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other potential SOS1 inhibitors on Ras signaling and cancer cell biology. The continued exploration of inhibitors targeting the Ras activation machinery holds significant promise for the development of novel cancer therapeutics.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: NSC-658497 and the NCI/DTP Open Chemical Repository
This technical guide provides a comprehensive overview of the small molecule inhibitor NSC-658497, sourced from the National Cancer Institute's Developmental Therapeutics Program (NCI/DTP) open chemical repository. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, experimental validation, and the methodologies employed in its characterization.
Introduction to this compound
This compound is a small molecule inhibitor that targets the Son of Sevenless 1 (SOS1) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF) for the Ras family of small GTPases. Elevated Ras signaling is a hallmark of many human cancers, making its upstream activators like SOS1 attractive therapeutic targets. This compound was identified through a rational, structure-based virtual screening of a subset of the NCI/DTP Open Chemical Repository.[1] It competitively inhibits the interaction between SOS1 and Ras, thereby preventing the exchange of GDP for GTP and locking Ras in its inactive state.[2][3] This blockade of Ras activation leads to the dose-dependent suppression of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT cascades, ultimately inhibiting cell proliferation.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a basis for its biochemical and cellular activity.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value |
| BODIPY-FL GDP Dissociation Assay | IC50 | 22.2 µM |
| BODIPY-TR GTP Loading Assay | IC50 | 40.8 µM |
| Microscale Thermophoresis (Binding Affinity) | Kd | ~7.0 µM |
Data extracted from studies on the inhibition of SOS1-catalyzed nucleotide exchange on H-Ras.[1]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (approx.) |
| NIH/3T3 | Mouse Fibroblast | ~25 µM |
| HeLa | Cervical Cancer | ~30 µM |
| DU-145 | Prostate Cancer | ~20 µM |
| PC-3 | Prostate Cancer | ~25 µM |
| MIA-PaCa-2 | Pancreatic Cancer | Dose-dependent inhibition observed |
Approximate GI50 values are estimated from dose-response curves presented in the primary literature.[1] The anti-proliferative effects were shown to be dose-dependent in these cell lines.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound. These protocols are based on the procedures described in the primary literature and established laboratory techniques.
Virtual Screening for SOS1 Inhibitors
The identification of this compound was initiated with a structure-based virtual screening approach.
-
Target Preparation: The crystal structure of the catalytic domain of human SOS1 was used. A grid was generated around the catalytic site, defining the docking search space.
-
Compound Library: A subset of 118,500 compounds from the NCI/DTP Open Chemical Repository was utilized for the screening.[1]
-
Docking Simulation: The compounds were docked into the prepared SOS1 catalytic site using computational docking software. The docking poses were scored based on their predicted binding affinity and interactions with key residues.
-
Hit Selection: From the initial screen, 135 compounds with optimal docking energies were selected.[1] Further filtering based on chemical diversity and commercial availability led to the selection of 36 compounds for experimental validation.[1]
Guanine Nucleotide Exchange (GNE) Assay
This assay measures the ability of SOS1 to catalyze the exchange of GDP for GTP on Ras and the inhibitory effect of this compound on this process. A common method involves monitoring the dissociation of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) from Ras.
-
Reagents:
-
Recombinant human H-Ras protein
-
Recombinant catalytic domain of human SOS1
-
BODIPY-FL-GDP
-
GTP (unlabeled)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
-
Procedure:
-
Pre-load H-Ras with BODIPY-FL-GDP by incubation.
-
In a 96-well plate, add assay buffer, pre-loaded H-Ras-BODIPY-FL-GDP, and varying concentrations of this compound or DMSO vehicle control.
-
Initiate the exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP.
-
Monitor the decrease in fluorescence intensity over time using a fluorescence plate reader. The dissociation of BODIPY-FL-GDP from Ras upon exchange with GTP leads to a decrease in fluorescence.
-
Calculate the initial rates of nucleotide exchange for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Microscale Thermophoresis (MST)
MST is used to quantify the binding affinity between this compound and SOS1.
-
Reagents:
-
Recombinant catalytic domain of human SOS1, fluorescently labeled (e.g., with an NHS-ester dye)
-
This compound
-
MST Buffer (e.g., PBS with 0.05% Tween-20)
-
-
Procedure:
-
Prepare a series of dilutions of this compound in MST buffer.
-
Mix each dilution with a constant concentration of the fluorescently labeled SOS1 protein.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the labeled SOS1 in a dedicated MST instrument.
-
The change in thermophoresis upon binding of this compound is plotted against the ligand concentration.
-
The dissociation constant (Kd) is determined by fitting the binding curve to a suitable binding model.
-
Ras Activation Assay (GST-Raf1-RBD Pulldown)
This assay is used to measure the levels of active, GTP-bound Ras in cells.
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
GST-tagged Raf1-Ras Binding Domain (GST-Raf1-RBD) beads
-
Wash buffer (e.g., Tris-buffered saline with 0.5% Triton X-100)
-
SDS-PAGE sample buffer
-
Primary antibody against pan-Ras
-
HRP-conjugated secondary antibody
-
-
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control, followed by stimulation with a growth factor (e.g., EGF) if required.
-
Lyse the cells on ice and clarify the lysates by centrifugation.
-
Incubate the cell lysates with GST-Raf1-RBD beads to pull down active Ras-GTP.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a western blot using a pan-Ras antibody to detect the amount of pulled-down active Ras.
-
Western Blotting for Downstream Signaling
This technique is used to assess the phosphorylation status of key proteins in the Ras downstream signaling pathways.
-
Reagents:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-Akt (p-Akt), and total Akt.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare cell lysates from cells treated with this compound as described for the Ras activation assay.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK and Akt.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: SOS1-Mediated Ras Signaling Pathway and the Point of Inhibition by this compound.
Caption: Workflow for the Identification of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of NSC-658497
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-658497 is a small molecule inhibitor that targets the Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) for Ras GTPases. By competitively inhibiting the interaction between SOS1 and Ras, this compound effectively blocks the activation of Ras and its downstream signaling pathways, which are frequently dysregulated in various human cancers.[1][2][3] This compound serves as a valuable tool for studying Ras signaling and as a potential therapeutic agent for cancers driven by aberrant Ras activity. These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of this compound.
Mechanism of Action
This compound binds to the catalytic site of SOS1, preventing it from catalyzing the exchange of GDP for GTP on Ras.[1][2] This inhibition of SOS1's GEF activity leads to a decrease in the levels of active, GTP-bound Ras. Consequently, downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are suppressed.[1] This ultimately results in the inhibition of cancer cell proliferation and survival.[1][4]
Data Presentation
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values provide a measure of the compound's efficacy.
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical Assays | |||
| BODIPY-FL-GDP Dissociation | SOS1-cat | IC50 | 15.4 µM |
| BODIPY-TR-GTP Loading | SOS1-cat | IC50 | ~20 µM |
| Microscale Thermophoresis | SOS1-cat | Kd | 7.04 µM |
| Cell-Based Assays | |||
| Cell Proliferation (MTS) | DU-145 | IC50 | ~20-40 µM (at 3 days) |
| Cell Proliferation (MTS) | PC-3 | IC50 | ~20-40 µM (at 3 days) |
| Cell Proliferation (MTS) | NIH 3T3 | IC50 | ~20 µM (at 3 days) |
| Cell Proliferation (MTS) | HeLa | IC50 | ~20 µM (at 3 days) |
Experimental Protocols
SOS1 Guanine Nucleotide Exchange Factor (GEF) Activity Assay (BODIPY-FL-GDP Dissociation)
This assay measures the ability of this compound to inhibit the SOS1-catalyzed dissociation of a fluorescently labeled GDP analog (BODIPY-FL-GDP) from H-Ras.
Materials:
-
Purified catalytic domain of SOS1 (SOS1-cat)
-
Purified H-Ras (amino acids 1-166)
-
BODIPY-FL-GDP
-
GTP
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X concentrated solution of SOS1-cat (e.g., 100 nM) in Assay Buffer.
-
Prepare a 2X concentrated solution of H-Ras pre-loaded with BODIPY-FL-GDP. To load, incubate 4 µM H-Ras with a 4-fold molar excess of BODIPY-FL-GDP in the presence of 2 mM EDTA at room temperature for 30 minutes in the dark. Stop the loading reaction by adding MgCl2 to a final concentration of 10 mM.
-
Prepare a 10X concentrated solution of GTP (e.g., 1 mM) in Assay Buffer.
-
Prepare a series of dilutions of this compound in DMSO, and then dilute into Assay Buffer to a 10X final concentration. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Setup:
-
Add 10 µL of the this compound dilutions or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add 40 µL of the 2X SOS1-cat solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X H-Ras-BODIPY-FL-GDP solution to each well to start the reaction. The final concentrations will be 50 nM SOS1-cat and 2 µM H-Ras.
-
-
Measurement:
-
Immediately begin monitoring the decrease in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for BODIPY-FL (e.g., ~485 nm excitation and ~515 nm emission).
-
Record data every minute for at least 15 minutes (e.g., until the signal in the control wells plateaus).
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Proliferation Assay (MTS Assay)
This colorimetric assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
DU-145, PC-3, NIH 3T3, or HeLa cells
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear, flat-bottom plates
-
Absorbance plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the dark.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This protocol is for detecting the phosphorylation status of ERK and AKT, key downstream effectors of the Ras signaling pathway, following treatment with this compound.
Materials:
-
NIH 3T3 or other suitable cells
-
Complete growth medium and serum-free medium
-
Epidermal Growth Factor (EGF)
-
This compound
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight by replacing the complete medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the cells with 50 ng/mL of EGF for 5 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold Lysis Buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: The inhibitory effect of this compound on the SOS1-Ras-MAPK/PI3K signaling pathway.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. licorbio.com [licorbio.com]
- 4. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC-658497 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NSC-658497 in cell culture experiments. Detailed protocols for cell viability, western blotting, and cell cycle analysis are included, along with data on its effects on various cell lines and a visualization of its mechanism of action.
Introduction
This compound is a small molecule inhibitor that targets Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) for Ras GTPases. By binding to the catalytic site of SOS1, this compound competitively inhibits the SOS1-Ras interaction, thereby preventing the exchange of GDP for GTP on Ras.[1][2] This leads to a dose-dependent reduction in Ras activation and the subsequent downregulation of downstream signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which are crucial for cell proliferation and survival.[1]
Mechanism of Action
This compound blocks the activation of Ras by inhibiting the GEF activity of SOS1. This leads to a reduction in the levels of active, GTP-bound Ras and subsequent dampening of downstream pro-proliferative signaling pathways.
Data Presentation
Compound Information
| Parameter | Information |
| IUPAC Name | (3Z)-3-[[(5Z)-5-[(4-Nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylidene]chromene-2,4-dione |
| CAS Number | 909197-38-2 |
| Molecular Formula | C₂₀H₁₀N₂O₆S₂ |
| Molecular Weight | 438.42 g/mol |
| Solubility | Soluble in DMSO |
Biological Activity and Treatment Conditions
| Target | Cell Line | Assay | Treatment Conditions | Effect | Reference |
| SOS1 | - | BODIPYFL-GDP dissociation | - | IC₅₀ = 15.4 µM | [1] |
| Ras | NIH 3T3 | Ras Activation Assay | 0-20 µM for 2 hours | Dose-dependent inhibition of EGF-stimulated Ras activation. | [1] |
| p-ERK1/2, p-Akt | NIH 3T3, HeLa | Western Blot | 0-100 µM for 2 hours | Dose-dependent inhibition of EGF-stimulated ERK1/2 and Akt phosphorylation. | [1] |
| Cell Proliferation | NIH 3T3, HeLa | MTS Assay | 0-100 µM for 72 hours | Dose-dependent inhibition of cell proliferation. | [1] |
| Ras, p-ERK1/2, p-Akt | DU-145, PC-3 | Western Blot | 0-60 µM for 2 hours | Dose-dependent inhibition of Ras-GTP, p-ERK1/2, and p-Akt. | [1] |
| Cell Proliferation | DU-145, PC-3 | MTS Assay | 0-60 µM for 72 hours | Dose-dependent inhibition of cell proliferation. | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability/Proliferation Assay (MTS Assay)
This protocol is adapted for assessing the effect of this compound on the proliferation of adherent cell lines such as NIH 3T3, HeLa, DU-145, and PC-3.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed 1,000-2,000 cells per well in 100 µL of complete medium in a 96-well plate.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration in all wells, including the vehicle control, should be consistent and typically ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or DMSO vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
Add 20 µL of MTS reagent to each well.[1]
-
Incubate the plate for 2 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of p-ERK and p-Akt
This protocol is designed to assess the effect of this compound on the phosphorylation status of key downstream effectors of the Ras signaling pathway.
Materials:
-
6-well cell culture plates
-
Serum-free and complete cell culture medium
-
This compound stock solution (in DMSO)
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-Akt (Ser473), anti-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight by replacing the complete medium with serum-free medium.[1]
-
Pre-treat the cells with the desired concentrations of this compound (e.g., 0-100 µM for NIH 3T3/HeLa, 0-60 µM for DU-145/PC-3) or DMSO vehicle control for 2 hours.[1]
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to activate the EGFR-SOS1-Ras pathway.[1]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol can be used to investigate if this compound induces cell cycle arrest.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach and grow.
-
Treat the cells with various concentrations of this compound or DMSO vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours or overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15-30 minutes in the dark at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable research tool for studying the role of the SOS1-Ras signaling axis in cancer cell proliferation. The provided protocols offer a starting point for investigating the cellular effects of this compound. Researchers should optimize treatment concentrations and durations for their specific cell lines and experimental conditions.
References
Application Notes and Protocols: Determining the Optimal Concentration of NSC-658497 for Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of NSC-658497, a small molecule inhibitor of Son of Sevenless 1 (SOS1), for various cell lines. This document includes a summary of its effects on different cell lines, detailed experimental protocols for determining optimal concentrations, and diagrams illustrating the experimental workflow and the targeted signaling pathway.
Introduction
This compound is a rationally designed small molecule that targets the guanine (B1146940) nucleotide exchange factor (GEF) SOS1.[1][2] SOS1 plays a critical role in cellular signaling by catalyzing the exchange of GDP for GTP on Ras, a key molecular switch that activates downstream pathways involved in cell proliferation, differentiation, and survival.[1][2] By competitively inhibiting the interaction between SOS1 and Ras, this compound effectively blocks this activation step in a dose-dependent manner.[1][2] This inhibitory action leads to the suppression of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, ultimately resulting in reduced cell proliferation.[1] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
Data Presentation: Efficacy of this compound in Various Cell Lines
The following table summarizes the observed effects of this compound on different cell lines based on available literature. It is important to note that the optimal concentration can vary depending on the cell line, seeding density, and incubation time.
| Cell Line | Cancer Type | Observed Effect | Effective Concentration / IC50 | Citation |
| HeLa | Cervical Cancer | Dose-dependent inhibition of cell proliferation. | Not explicitly stated, but functional inhibition demonstrated. | [1] |
| DU-145 | Prostate Cancer | Dose-dependent inhibition of cell proliferation. | Not explicitly stated, but functional inhibition demonstrated over a 3-day MTS assay. | [1] |
| PC-3 | Prostate Cancer | Dose-dependent inhibition of cell proliferation. | Not explicitly stated, but functional inhibition demonstrated over a 3-day MTS assay. | [1] |
| NIH 3T3 | Mouse Embryonic Fibroblast | Inhibition of Ras-downstream signaling and cell proliferation. | Not explicitly stated, but functional inhibition demonstrated. | [1] |
Note: Specific IC50 values for this compound in these cell lines are not consistently reported in the public domain. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
This section provides a detailed protocol for determining the optimal concentration of this compound using a common cell viability assay, the MTS assay.
Protocol: Determining Optimal Concentration using MTS Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
This compound (stock solution of known concentration, dissolved in an appropriate solvent like DMSO)
-
Target cell line (e.g., HeLa, DU-145, PC-3)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Harvest and count cells from a sub-confluent culture. b. Dilute the cells in a complete culture medium to a final concentration that will result in 50-80% confluency after 72 hours of incubation. The optimal seeding density should be determined empirically for each cell line. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Compound Preparation and Treatment: a. Prepare a series of dilutions of this compound in a complete culture medium from your stock solution. A common approach is to use a 10-point, 2-fold or 3-fold serial dilution, with a starting concentration range of 100 µM to 1 nM. b. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a no-treatment control (medium only). c. After 24 hours of cell incubation, carefully remove the medium from each well. d. Add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: a. Incubate the plate for a period relevant to the desired endpoint. For proliferation assays, a 72-hour incubation is common.[1]
-
MTS Assay: a. Following the incubation period, add 20 µL of MTS reagent directly to each well containing 100 µL of medium. b. Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The optimal incubation time with MTS reagent may vary between cell lines and should be determined to ensure the absorbance values are within the linear range of the microplate reader. c. After incubation with the MTS reagent, measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the "medium only" (blank) wells from all other absorbance readings. b. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Mandatory Visualizations
Experimental Workflow for Optimal Concentration Determination
Caption: Workflow for determining the optimal concentration of this compound.
This compound Mechanism of Action in the SOS1-Ras Signaling Pathway
Caption: Inhibition of the SOS1-Ras signaling pathway by this compound.
References
Application Notes and Protocols for NSC-658497 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of NSC-658497, a small molecule inhibitor of Son of sevenless homolog 1 (SOS1), in prostate cancer cell line research. The information compiled here is based on existing scientific literature and is intended to facilitate further investigation into the therapeutic potential of this compound.
Introduction
This compound is a rationally designed small molecule that targets the guanine (B1146940) nucleotide exchange factor (GEF) activity of SOS1. SOS1 is a key activator of Ras GTPases, which are central to intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the Ras signaling cascade is a common event in many cancers, including prostate cancer, making SOS1 an attractive therapeutic target. This compound has been shown to competitively inhibit the SOS1-Ras interaction, leading to the suppression of Ras activity and its downstream signaling pathways, including the phosphorylation of ERK and Akt.[1][2]
Application in Prostate Cancer Cell Lines
This compound has demonstrated efficacy in inhibiting the proliferation of androgen-independent prostate cancer cell lines, PC-3 and DU-145.[3] This inhibitory effect is attributed to its ability to suppress the Ras signaling pathway.
Cell Line Specific Effects
While the effects of this compound have been documented in PC-3 and DU-145 cells, its impact on the androgen-sensitive LNCaP cell line has not been reported in the available literature. LNCaP cells are characterized by their dependence on the androgen receptor (AR) signaling pathway for growth and survival. Given that the Ras/MAPK pathway can interact with the AR signaling axis, investigating the effects of this compound in LNCaP cells is a critical area for future research.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Conditions | Reference |
| Biochemical IC50 (SOS1) | 15.4 µM | BODIPY-FL-GDP dissociation assay | [1] |
Table 2: Cellular Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | Treatment Time | Concentration Range | Observed Effect | Reference |
| PC-3 | Proliferation (MTS) | 3 days | 0-60 µM | Dose-dependent inhibition of proliferation | [3] |
| Ras-GTP levels | 2 hours | 0-60 µM | Dose-dependent inhibition | [3] | |
| p-ERK1/2 levels | 2 hours | 0-60 µM | Dose-dependent inhibition | [3] | |
| p-Akt levels | 2 hours | 0-60 µM | Dose-dependent inhibition | [3] | |
| DU-145 | Proliferation (MTS) | 3 days | 0-60 µM | Dose-dependent inhibition of proliferation | [3] |
| Ras-GTP levels | 2 hours | 0-60 µM | Dose-dependent inhibition | [3] | |
| p-ERK1/2 levels | 2 hours | 0-60 µM | Dose-dependent inhibition | [3] | |
| p-Akt levels | 2 hours | 0-60 µM | Dose-dependent inhibition | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound in prostate cancer cell lines.
Protocol 1: Cell Proliferation Assay (MTS)
This protocol is designed to measure the effect of this compound on the proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU-145, LNCaP)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. It is recommended to test a concentration range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
At the end of the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of p-ERK and p-Akt
This protocol details the detection of phosphorylated ERK and Akt levels to assess the inhibition of downstream Ras signaling by this compound.
Materials:
-
Prostate cancer cell lines
-
Complete culture medium
-
This compound
-
6-well cell culture plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if investigating growth factor-stimulated signaling.
-
Treat the cells with various concentrations of this compound (e.g., 10, 30, 60 µM) or vehicle control for 2 hours.
-
Wash the cells twice with ice-cold PBS and lyse them in 100-200 µL of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Ras Activation Assay (GTP-Ras Pulldown)
This protocol is used to measure the levels of active, GTP-bound Ras.
Materials:
-
Prostate cancer cell lines
-
Complete culture medium
-
This compound
-
6-well or 10 cm cell culture plates
-
GST-Raf1-RBD (Ras Binding Domain) beads
-
Lysis/Wash buffer
-
GTPγS and GDP for positive and negative controls
-
Primary antibody (anti-Pan-Ras)
-
Western blot reagents (as listed in Protocol 2)
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with this compound or vehicle control for 2 hours.
-
Lyse the cells in Lysis/Wash buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with GTPγS (positive control) and another with GDP (negative control).
-
Incubate the cell lysates with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation to pull down GTP-bound Ras.
-
Wash the beads several times with Lysis/Wash buffer.
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-Pan-Ras antibody.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Evaluating this compound
References
- 1. Androgen increases androgen receptor protein while decreasing receptor mRNA in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Changes in androgen receptor nongenotropic signaling correlate with transition of LNCaP cells to androgen independence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NSC-658497 in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-658497 is a small molecule inhibitor targeting the Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of Ras proteins.[1][2][3][4] Elevated Ras signaling, often a result of mutations in KRAS, is a key driver in a significant portion of human cancers, including non-small cell lung cancer (NSCLC). By binding to the catalytic site of SOS1, this compound competitively inhibits the SOS1-Ras interaction, thereby preventing the exchange of GDP for GTP on Ras and attenuating downstream signaling pathways responsible for cell proliferation and survival.[1][2][3][4] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in lung cancer research, particularly in the context of KRAS-mutant lung adenocarcinoma. While direct studies of this compound in lung cancer cell lines are not extensively documented in publicly available literature, its established role as a SOS1 inhibitor provides a strong rationale for its investigation in this disease, especially in combination with targeted therapies against specific KRAS mutations like G12C.[1][5][6][7]
Mechanism of Action and Signaling Pathway
This compound functions by directly interfering with the activation of Ras, a central node in cellular signaling. In its inactive state, Ras is bound to GDP. Receptor tyrosine kinase (RTK) activation leads to the recruitment of the GRB2-SOS1 complex to the plasma membrane. SOS1 then catalyzes the exchange of GDP for GTP on Ras, leading to its activation. Activated Ras (Ras-GTP) subsequently engages downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.[7]
This compound binds to the catalytic pocket of SOS1, preventing its interaction with Ras.[1][2][3][4] This blockade maintains Ras in its inactive, GDP-bound state, thereby inhibiting the entire downstream signaling cascade. This mechanism is particularly relevant in cancers driven by aberrant upstream signaling that leads to SOS1 hyperactivity, or as a complementary strategy in cancers with KRAS mutations, where inhibiting the remaining wild-type RAS activation or interfering with nucleotide cycling on mutant KRAS could be beneficial.
Signaling Pathway Diagram
Caption: SOS1-Ras signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key in vitro quantitative data for this compound from foundational studies.
Table 1: In Vitro Inhibition of SOS1 Activity by this compound
| Assay Type | Description | IC50 (µM) | Reference |
| FL-GDP Dissociation | Inhibition of SOS1-catalyzed fluorescent GDP dissociation from Ras. | 22.2 | |
| TR-GTP Loading | Inhibition of SOS1-catalyzed fluorescent GTP loading onto Ras. | 40.8 |
Table 2: Binding Affinity of this compound to SOS1
| Assay Type | Description | Kd (µM) | Reference |
| Microscale Thermophoresis | Measurement of the binding affinity between this compound and the catalytic domain of SOS1. | ~7.0 |
Experimental Protocols
The following protocols are adapted from the methodologies described in the initial characterization of this compound and are proposed for its application in lung cancer research.
Protocol 1: In Vitro SOS1 Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of this compound to inhibit the SOS1-catalyzed exchange of fluorescently labeled GDP for GTP on H-Ras.
Materials:
-
Purified recombinant human SOS1 catalytic domain (SOS1cat)
-
Purified recombinant human H-Ras (amino acids 1-166)
-
BODIPY-FL-GDP (fluorescent GDP analog)
-
GTP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
This compound (dissolved in DMSO)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Ras Loading with BODIPY-FL-GDP: Incubate 2 µM H-Ras with a 10-fold molar excess of BODIPY-FL-GDP in the presence of 10 mM EDTA at room temperature for 1 hour in the dark. Stop the reaction by adding 20 mM MgCl2. Remove excess nucleotide using a desalting column.
-
Assay Setup: In a 96-well plate, add varying concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO (vehicle control) to the assay buffer.
-
Initiate Reaction: Add the BODIPY-FL-GDP-loaded H-Ras (final concentration 1 µM) and SOS1cat (final concentration 50 nM) to the wells.
-
Start Exchange: Initiate the nucleotide exchange by adding 1 mM GTP.
-
Measurement: Immediately begin monitoring the decrease in fluorescence (Excitation: 485 nm, Emission: 520 nm) over time (e.g., every minute for 30 minutes) as the fluorescent GDP is replaced by non-fluorescent GTP.
-
Data Analysis: Calculate the initial rate of reaction for each concentration of this compound. Plot the rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for Protocol 1
Caption: Workflow for the in vitro SOS1 GEF assay.
Protocol 2: Cell-Based Ras Activation Assay (G-LISA)
This protocol is designed to measure the levels of active, GTP-bound Ras in lung cancer cell lines following treatment with this compound. This can be applied to KRAS-mutant lung cancer cell lines such as A549, H358, or H23.
Materials:
-
Lung cancer cell lines (e.g., A549, H358)
-
Complete cell culture medium
-
Serum-free medium
-
Epidermal Growth Factor (EGF)
-
This compound (dissolved in DMSO)
-
Ras G-LISA Activation Assay Kit (commercially available)
-
Lysis buffer (provided in the kit)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Culture: Plate lung cancer cells in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 18-24 hours to reduce basal Ras activity.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or DMSO for 2-4 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce Ras activation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with the provided lysis buffer.
-
G-LISA Assay: Perform the G-LISA assay according to the manufacturer's instructions. This typically involves adding the cell lysates to a plate pre-coated with a Ras-GTP binding protein, followed by incubation, washing, and addition of a detecting antibody and substrate.
-
Measurement: Read the absorbance on a microplate reader.
-
Data Analysis: Normalize the readings to the protein concentration of each lysate. Compare the levels of active Ras in this compound-treated cells to the EGF-stimulated control.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation status of key downstream effectors of the Ras pathway, such as ERK and AKT, in lung cancer cells.
Materials:
-
Lung cancer cell lines
-
Complete and serum-free media
-
EGF
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture, serum-starve, and treat lung cancer cells with this compound and/or EGF as described in Protocol 2.
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 4: Cell Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of lung cancer cell lines.
Materials:
-
Lung cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTS or WST-1 cell proliferation assay reagent
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTS/WST-1 Assay: Add the MTS or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Application in Combination Therapies for Lung Cancer
A promising application of SOS1 inhibitors like this compound is in combination with direct inhibitors of mutant KRAS, such as the KRAS G12C inhibitors sotorasib (B605408) and adagrasib.[1][5] These KRAS G12C inhibitors bind to the inactive, GDP-bound form of the mutant protein. However, their efficacy can be limited by adaptive resistance mechanisms, including the reactivation of the Ras pathway through upstream signaling via SOS1. By co-administering a SOS1 inhibitor, the pool of inactive KRAS G12C available for drug binding can be increased, and the rebound activation of the MAPK pathway can be suppressed, potentially leading to a more potent and durable anti-tumor response.[1][5][6] Researchers can adapt the cell-based protocols described above to evaluate the synergistic effects of this compound with KRAS G12C inhibitors in relevant lung cancer cell lines (e.g., NCI-H358, NCI-H23).
Logical Relationship for Combination Therapy
Caption: Rationale for combining this compound with a KRAS G12C inhibitor.
Conclusion
This compound is a valuable research tool for investigating the role of the SOS1-Ras signaling axis in cancer. While its application has been demonstrated in various cancer cell types, its potential in lung cancer, a disease frequently driven by KRAS mutations, is significant. The protocols outlined here provide a framework for researchers to explore the efficacy of this compound as a monotherapy or in combination with other targeted agents in preclinical lung cancer models, thereby contributing to the development of novel therapeutic strategies for this challenging disease.
References
- 1. SOS1 inhibition enhances efficacy of KRAS G12C inhibitors in lung adenocarcinoma models | BioWorld [bioworld.com]
- 2. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Proliferation Assays Using NSC-658497 in Wild-Type Ras Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NSC-658497, a potent inhibitor of the Ras-guanine nucleotide exchange factor SOS1, in proliferation assays with cancer cell lines harboring wild-type Ras. The provided protocols and data will enable researchers to effectively design, execute, and interpret experiments to evaluate the anti-proliferative effects of this compound.
Introduction
This compound is a small molecule inhibitor that specifically targets the catalytic site of Son of Sevenless 1 (SOS1), a key guanine (B1146940) nucleotide exchange factor (GEF) for Ras proteins.[1][2] By competitively inhibiting the interaction between SOS1 and Ras, this compound effectively blocks the activation of Ras and its downstream signaling pathways, including the MAPK/ERK and PI3K/AKT cascades, which are crucial for cell proliferation.[1] Notably, this compound has demonstrated selective efficacy in inhibiting the proliferation of cancer cells with wild-type Ras, while being less effective against cells with oncogenic Ras mutations that can signal independently of SOS1.[1] This makes this compound a valuable tool for studying Ras signaling and a potential therapeutic agent for cancers reliant on wild-type Ras activation.
Mechanism of Action
This compound binds to the catalytic pocket of SOS1, preventing the exchange of GDP for GTP on Ras proteins. This inhibition of Ras activation leads to the suppression of downstream signaling pathways that drive cell cycle progression and cell growth.
Data Presentation
The following tables summarize the anti-proliferative activity of this compound in various cancer cell lines with wild-type Ras status.
Table 1: IC50 Values of this compound in Wild-Type Ras Cell Lines
| Cell Line | Cancer Type | Ras Status | IC50 (µM) | Assay Method | Reference |
| NIH/3T3 | Mouse Fibroblast | Wild-Type | ~20 | MTS | [1] |
| HeLa | Cervical Cancer | Wild-Type | Not Specified | Not Specified | [1] |
| DU-145 | Prostate Cancer | Wild-Type | ~30 | MTS | [1] |
| PC-3 | Prostate Cancer | Wild-Type | ~40 | MTS | [1] |
| HOP-92 | Lung Cancer | Wild-Type | Sensitive | Not Specified | [1] |
| OVCAR-3 | Ovarian Cancer | Wild-Type | Sensitive | Not Specified | [1] |
Note: "Sensitive" indicates that the compound showed significant anti-proliferative activity, but a specific IC50 value was not provided in the cited source.
Experimental Protocols
Detailed protocols for three common proliferation assays are provided below. It is recommended to optimize seeding density and incubation times for each specific cell line.
Experimental Workflow Overview
MTS Proliferation Assay
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan (B1609692) product.
Materials:
-
Wild-type Ras cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
WST-1 Proliferation Assay
Similar to the MTS assay, the WST-1 assay is a colorimetric method that measures the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in viable cells.
Materials:
-
Wild-type Ras cancer cell line
-
Complete cell culture medium
-
This compound (in DMSO)
-
96-well clear flat-bottom plates
-
WST-1 reagent
-
Microplate reader (420-480 nm)
Protocol:
-
Cell Seeding: Follow the same procedure as for the MTS assay.
-
Compound Treatment: Follow the same procedure as for the MTS assay.
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance between 420-480 nm.
-
-
Data Analysis: Follow the same procedure as for the MTS assay.
BrdU Proliferation Assay
This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic thymidine (B127349) analog, into newly synthesized DNA of proliferating cells.
Materials:
-
Wild-type Ras cancer cell line
-
Complete cell culture medium
-
This compound (in DMSO)
-
96-well black, clear-bottom plates
-
BrdU labeling reagent
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to a fluorescent probe or an enzyme for colorimetric detection)
-
Wash buffer (e.g., PBS)
-
Plate reader (fluorescence or absorbance, depending on the detection method)
Protocol:
-
Cell Seeding and Treatment: Follow the same procedures as for the MTS assay.
-
BrdU Labeling:
-
Add BrdU labeling reagent to each well at the recommended concentration.
-
Incubate for 2-24 hours at 37°C. The incubation time will depend on the cell cycle length of the specific cell line.
-
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the fixing solution and wash the wells with wash buffer.
-
Add the anti-BrdU antibody solution and incubate for 1-2 hours at room temperature.
-
Wash the wells multiple times to remove unbound antibody.
-
-
Signal Detection:
-
If using a fluorescently labeled antibody, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
If using an enzyme-conjugated antibody, add the substrate and measure the absorbance after color development.
-
-
Data Analysis: Follow the same principles as for the MTS assay to determine the IC50 value.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the anti-proliferative effects of this compound on wild-type Ras cancer cells. By utilizing these detailed methodologies and referencing the provided data, researchers can effectively assess the potency of this SOS1 inhibitor and further explore its potential as a targeted cancer therapeutic. Careful optimization of experimental conditions for each specific cell line is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Utilizing NSC-658497 for the Study of SOS1 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a critical guanine (B1146940) nucleotide exchange factor (GEF) that activates Ras GTPases, pivotal regulators of intracellular signaling pathways governing cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the SOS1-Ras signaling axis is implicated in numerous human cancers and developmental disorders, making SOS1 a compelling target for therapeutic intervention.[2][4] NSC-658497 has been identified as a small molecule inhibitor of SOS1, providing a valuable chemical tool to investigate SOS1's biological functions and its role in disease.[1][2][5]
These application notes provide a comprehensive guide for researchers on how to effectively use this compound to probe SOS1 function. This document outlines the inhibitor's mechanism of action, detailed protocols for key biochemical and cell-based assays, and expected outcomes.
Mechanism of Action
This compound functions as a competitive inhibitor of the SOS1-Ras interaction.[1][2] It directly binds to the catalytic site of SOS1, thereby preventing the exchange of GDP for GTP on Ras proteins.[1][2] Mutagenesis studies have mapped the binding site of this compound to a hydrophobic cavity within the SOS1 catalytic domain, involving residues such as I825, T828, T829, and Y912.[6] By occupying this site, this compound sterically hinders the binding of Ras to SOS1, effectively inhibiting its activation. This leads to a dose-dependent reduction in active, GTP-bound Ras and subsequent suppression of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[1][5][6]
Data Presentation
The following tables summarize the quantitative data for this compound's activity against SOS1.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value | Reference |
| BODIPY-FL-GDP Dissociation Assay | IC50 | 15.4 µM | [5] |
| BODIPY-FL-GDP Dissociation Assay | IC50 | 22.2 µM | [6] |
| TR-GTP Loading Assay | IC50 | 40.8 µM | [6] |
| Microscale Thermophoresis (Binding) | Kd | ~7.0 µM | [6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration Range | Reference |
| NIH/3T3 | EGF-stimulated Ras activation | Inhibition | 0-20 µM | [5] |
| NIH/3T3 | EGF-stimulated p-ERK1/2 & p-AKT | Inhibition | 0-100 µM | [5] |
| PC-3 & DU-145 | Cell Proliferation | Inhibition | 0-60 µM | [5] |
| PC-3 & DU-145 | Ras-GTP, p-ERK1/2, p-Akt | Inhibition | 0-60 µM | [5] |
Experimental Protocols
Herein are detailed protocols for key experiments to study SOS1 function using this compound.
In Vitro SOS1 GEF Activity Assay (GDP Dissociation)
This assay measures the ability of this compound to inhibit SOS1-catalyzed dissociation of a fluorescently labeled GDP analog (BODIPY-FL-GDP) from H-Ras.
Materials:
-
Recombinant human SOS1 catalytic domain (SOS1-cat)
-
Recombinant human H-Ras (amino acids 1-166)
-
BODIPY-FL-GDP
-
GTP (non-fluorescent)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
This compound
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a reaction mixture containing H-Ras and BODIPY-FL-GDP in the assay buffer. Incubate to allow for loading of the fluorescent nucleotide.
-
In the 96-well plate, add varying concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO vehicle control.
-
Add the H-Ras-BODIPY-FL-GDP complex to the wells.
-
Initiate the exchange reaction by adding a mixture of SOS1-cat and a high concentration of non-fluorescent GTP.
-
Immediately begin monitoring the decrease in fluorescence over time using a plate reader (Excitation/Emission ~485/520 nm). The dissociation of BODIPY-FL-GDP leads to a decrease in fluorescence.
-
Calculate the initial rate of GDP dissociation for each concentration of this compound.
-
Plot the rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Ras Activation Assay (GTP-Ras Pulldown)
This protocol assesses the effect of this compound on the levels of active, GTP-bound Ras in cells following stimulation with a growth factor like EGF.
Materials:
-
Cell line of interest (e.g., NIH/3T3, HeLa, PC-3)
-
This compound
-
Epidermal Growth Factor (EGF)
-
Serum-free cell culture medium
-
Lysis Buffer (e.g., containing GST-Raf1-RBD beads)
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-pan-Ras, anti-phospho-EGFR, anti-EGFR, anti-Actin (loading control)
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal Ras activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 5 minutes to activate the EGFR-SOS1-Ras pathway.
-
Lyse the cells immediately on ice with lysis buffer containing GST-Raf1-RBD (Ras Binding Domain) beads, which specifically bind to GTP-bound Ras.
-
Incubate the lysates with the beads to pull down active Ras.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-pan-Ras antibody.
-
Analyze total cell lysates by Western blotting to assess the levels of total Ras, phospho-EGFR, total EGFR, and a loading control to ensure equal protein loading and to confirm that this compound does not affect upstream signaling.[1]
Downstream Signaling Pathway Analysis (Western Blotting)
This experiment evaluates the impact of this compound on key downstream effectors of Ras signaling, such as ERK and Akt.
Materials:
-
Cell line of interest
-
This compound
-
EGF
-
Serum-free cell culture medium
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-Actin
Protocol:
-
Follow steps 1-4 of the Cell-Based Ras Activation Assay protocol.
-
After EGF stimulation, lyse the cells.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated (active) and total forms of ERK1/2 and Akt.
-
Use an antibody against a housekeeping protein like actin as a loading control.
-
Quantify the band intensities to determine the dose-dependent effect of this compound on the phosphorylation of ERK and Akt.
Visualizations
Signaling Pathway Diagram
References
- 1. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Compounds can target Ras pathway | MDedge [mdedge.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
NSC-658497 solubility in DMSO and culture media
Welcome to the technical support center for NSC-658497. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the solubility, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the Son of Sevenless 1 (SOS1) protein.[1][2] It functions by competitively disrupting the interaction between SOS1 and Ras, thereby inhibiting the SOS1-mediated guanine (B1146940) nucleotide exchange factor (GEF) activity.[1][2] This blockage prevents the activation of Ras, which in turn suppresses downstream signaling pathways, such as the ERK and AKT pathways, that are involved in cell proliferation.[1]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO.[3] While a specific maximum solubility is not always provided, stock solutions can be prepared at concentrations of up to 50 mM. For practical purposes, preparing a stock solution in the range of 10-50 mM in DMSO is a common practice.
Q3: How should I store this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C for long-term use (months to years).[3] For short-term storage (days to weeks), 0-4°C is acceptable.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q4: Can I dissolve this compound directly in culture media?
A4: Due to its hydrophobic nature, this compound has low solubility in aqueous solutions like cell culture media. Direct dissolution in media is not recommended as it will likely result in poor solubility and precipitation. The standard procedure is to first dissolve the compound in DMSO to create a concentrated stock solution, which is then diluted to the final working concentration in the culture medium.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution in Culture Media
Problem: I see a precipitate, cloudiness, or crystals in my culture medium immediately after adding the this compound DMSO stock solution.
Cause: This is a common issue with hydrophobic compounds and is often referred to as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the culture medium upon rapid dilution of the DMSO stock.
Solutions:
| Recommended Solution | Detailed Explanation |
| Pre-warm the Culture Medium | Always use culture medium that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.[5] |
| Perform a Step-wise Dilution | Instead of adding the concentrated DMSO stock directly to the full volume of media, first create an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the final volume. This gradual change in the solvent environment can help maintain solubility. |
| Slow, Drop-wise Addition with Agitation | Add the DMSO stock solution drop-by-drop to the pre-warmed medium while gently swirling or vortexing the medium. This facilitates rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.[6] |
| Lower the Final DMSO Concentration | Prepare a more concentrated DMSO stock so that a smaller volume is needed to achieve the final desired concentration in your experiment. The final DMSO concentration in the culture medium should ideally be kept at or below 0.1% to minimize solvent-induced precipitation and potential cytotoxicity.[4][6] |
| Check the Final this compound Concentration | Ensure that the final working concentration of this compound does not exceed its solubility limit in the culture medium. If precipitation persists, consider lowering the final concentration. |
Issue 2: Delayed Precipitation in Culture
Problem: The culture medium with this compound looked clear initially, but after a few hours or days in the incubator, I observe a precipitate.
Cause: Delayed precipitation can be caused by several factors, including compound instability, interactions with media components over time, or an increase in compound concentration due to media evaporation.
Solutions:
| Recommended Solution | Detailed Explanation |
| Regular Media Changes | For long-term experiments, change the media with freshly prepared this compound-containing media every 24-48 hours. This will replenish the compound and remove any potential degradation products or precipitates. |
| Ensure Proper Humidification | Media evaporation in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility. Ensure your incubator has adequate humidity.[5] |
| Consider Media Formulation | In some cases, the compound may interact with specific components of the culture medium. If the problem persists and is critical to your experiment, consider trying a different basal media formulation. |
Data Presentation
Table 1: Solubility and Stock Solution Preparation of this compound in DMSO
| Solvent | Reported Solubility | Recommended Stock Concentration Range | Storage Conditions |
| DMSO | Soluble[3] | 10 mM - 50 mM | -20°C (long-term), 0-4°C (short-term)[3] |
Table 2: Example Dilution Calculation for Cell Culture Experiments
| Desired Final Concentration | Stock Solution Concentration | Volume of Stock to Add to 10 mL of Media | Final DMSO Concentration |
| 10 µM | 10 mM | 10 µL | 0.1% |
| 20 µM | 20 mM | 10 µL | 0.1% |
| 50 µM | 50 mM | 10 µL | 0.1% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 438.42 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 4.38 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Treating Cultured Cells with this compound
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete culture medium, pre-warmed to 37°C
-
This compound DMSO stock solution (e.g., 10 mM)
-
Vehicle control (DMSO)
Procedure:
-
Plate cells at the desired density and allow them to adhere overnight.
-
On the day of treatment, thaw an aliquot of the this compound stock solution and the DMSO vehicle control.
-
Prepare the final working solutions of this compound in pre-warmed complete culture medium. For a 10 µM final concentration, add 1 µL of the 10 mM stock solution to 1 mL of medium. Prepare a vehicle control by adding 1 µL of DMSO to 1 mL of medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 2 hours for signaling studies, or 24-72 hours for proliferation assays).[1]
-
Proceed with downstream analysis (e.g., Western blotting for p-ERK/p-AKT or cell viability assays).
Visualizations
Caption: Workflow for cell-based experiments using this compound.
Caption: Inhibition of the SOS1-Ras signaling pathway by this compound.
References
- 1. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Potential off-target effects of NSC-658497
Welcome to the technical support center for NSC-658497. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments and to address potential issues, including possible off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) for Ras GTPases.[1][2][3] It binds to the catalytic site of SOS1, competitively inhibiting the interaction between SOS1 and Ras.[1][2][3] This prevents the exchange of GDP for GTP on Ras, thereby blocking its activation and inhibiting downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.[1][2]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in inhibiting cell proliferation in various cell lines, including NIH 3T3 murine fibroblasts, HeLa cells, and prostate cancer cells (DU-145 and PC-3).[1][2] Notably, it appears to be more effective in cancer cell lines with wild-type K-Ras, such as HOP-92 (non-small cell lung cancer) and OVCAR-3 (ovarian cancer), as opposed to those with oncogenic K-Ras mutations like A549 and OVAR-5.[1]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: Based on published data, dose-dependent effects of this compound on Ras signaling and cell proliferation are typically observed in the low micromolar range. For initial experiments, a concentration range of 1 µM to 50 µM is recommended. The half-maximal inhibitory concentration (IC50) for SOS1-catalyzed nucleotide exchange has been reported to be approximately 15.4 µM to 22.2 µM.[2]
Q4: Are there any known off-target effects of this compound?
A4: Currently, there is a lack of publicly available data specifically detailing a broad selectivity profile or confirmed off-target interactions for this compound. While the compound was rationally designed to target SOS1, like many small molecule inhibitors, the potential for off-target effects cannot be entirely ruled out. Researchers should include appropriate controls to validate that the observed phenotype is due to the inhibition of the SOS1-Ras pathway.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in a solvent like DMSO to create a stock solution. It is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of downstream signaling (p-ERK, p-AKT) | 1. Compound instability: this compound may be unstable in your specific cell culture medium or experimental conditions.2. Suboptimal concentration: The concentration used may be too low for your cell type or experimental setup.3. Cell permeability issues: The compound may not be efficiently entering the cells. | 1. Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Test the stability of the compound in your media over the time course of your experiment using analytical methods like HPLC-MS if available.2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and readout.3. While this compound has been shown to be cell-active, permeability can vary between cell lines. If suspected, consider alternative assays or consult literature for similar compounds. |
| High levels of cell death or unexpected toxicity | 1. Off-target effects: The observed toxicity may be due to the inhibition of an unintended target.2. High concentration: The concentration of this compound used may be too high, leading to non-specific toxicity.3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. To investigate potential off-target effects, consider performing a rescue experiment by overexpressing a constitutively active form of Ras or a downstream effector. Additionally, using a structurally distinct SOS1 inhibitor (if available) to see if it phenocopies the results can be informative.2. Conduct a dose-response curve to identify a concentration that inhibits SOS1 activity without causing excessive cell death.3. Ensure the final solvent concentration is within a non-toxic range for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in all experiments. |
| Variability between experimental replicates | 1. Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation.2. Incomplete solubilization: The compound may not be fully dissolved in the stock solution or the final medium.3. Cell culture inconsistencies: Variations in cell density, passage number, or growth conditions can affect the response to the inhibitor. | 1. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles.2. Ensure the stock solution is clear and fully dissolved. When diluting into aqueous media, vortex thoroughly.3. Maintain consistent cell culture practices, including seeding density and passage number, for all experiments. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 | ~15.4 µM | SOS1-catalyzed nucleotide exchange | [2] |
| IC50 | ~22.2 µM | FL-GDP dissociation from Ras | [1] |
| Kd | ~7.0 µM | Microscale thermophoresis (binding to SOS1) | [1] |
Key Experimental Protocols
Guanine Nucleotide Exchange (GNE) Assay
This assay measures the ability of SOS1 to catalyze the exchange of fluorescently labeled GDP for unlabeled GTP on Ras. Inhibition of this process by this compound leads to a reduction in the change of fluorescence.
Materials:
-
Purified recombinant SOS1 (catalytic domain)
-
Purified recombinant H-Ras
-
BODIPY-FL-GDP (fluorescently labeled GDP)
-
GTP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2)
-
This compound stock solution in DMSO
-
384-well black plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, SOS1, and various concentrations of this compound (or DMSO as a control).
-
Incubate for a short period at room temperature to allow the inhibitor to bind to SOS1.
-
Add H-Ras pre-loaded with BODIPY-FL-GDP to initiate the reaction.
-
Immediately add a large excess of unlabeled GTP.
-
Monitor the decrease in fluorescence over time using a plate reader. The rate of fluorescence decrease is proportional to the GEF activity of SOS1.
-
Calculate the rate of nucleotide exchange for each inhibitor concentration and determine the IC50 value.
Ras Pulldown Assay
This assay is used to measure the amount of active, GTP-bound Ras in cell lysates. Treatment with this compound is expected to decrease the level of active Ras.
Materials:
-
Cell culture reagents and cells of interest
-
This compound
-
Lysis buffer
-
GST-Raf1-RBD (Ras-binding domain of Raf1 fused to GST) immobilized on glutathione-agarose beads
-
Antibodies for Western blotting (anti-Ras, anti-p-ERK, anti-total ERK, etc.)
Procedure:
-
Culture cells to the desired confluency and serum-starve if necessary.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Stimulate the cells with a growth factor (e.g., EGF) to activate the Ras pathway.
-
Lyse the cells in an appropriate lysis buffer and quantify the protein concentration.
-
Incubate a portion of the cell lysate with GST-Raf1-RBD beads to "pull down" active GTP-bound Ras.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins and total cell lysates by Western blotting using an anti-Ras antibody to detect the amount of active Ras. Other antibodies can be used to probe the total lysates for downstream signaling effects.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
NSC-658497 stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of NSC-658497. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the optimal performance and integrity of this compound in your research.
Frequently Asked Questions (FAQs)
1. What are the fundamental chemical properties of this compound?
This compound is a small molecule inhibitor of the Son of Sevenless 1 (SOS1)-Ras interaction.[1][2][3][4][5][6] Its key chemical identifiers and properties are summarized below.
| Property | Value |
| IUPAC Name | (3Z)-3-[[(5Z)-5-[(4-Nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylidene]chromene-2,4-dione[7] |
| Molecular Formula | C₂₀H₁₀N₂O₆S₂[1][2][3][7] |
| Molecular Weight | 438.43 g/mol [1][2][5] |
| CAS Number | 909197-38-2[1][2][7] |
| Appearance | Solid powder[2] |
2. What are the recommended storage conditions for solid this compound?
Proper storage of the lyophilized powder is crucial for maintaining its stability and efficacy. The general recommendations are outlined in the table below.
| Condition | Temperature | Duration | Additional Notes |
| Long-Term Storage | -20°C[2][7] | Up to 3 years[2] | Keep in a dry, dark place. |
| Short-Term Storage | 0 - 4°C[7] | Days to weeks[7] | Protect from light. |
| Shipping | Ambient Temperature[2][7] | A few weeks[7] | Stable for short periods during ordinary shipping.[7][8] |
3. How should I prepare and store this compound stock solutions?
It is highly recommended to prepare fresh solutions for each experiment.[1] If stock solutions are necessary, follow these guidelines to minimize degradation.
| Parameter | Recommendation |
| Solvent | DMSO is commonly used for initial stock solutions.[9] |
| Storage Temperature | -20°C or -80°C[1][2] |
| Storage Duration | Up to 1 month at -20°C[1][8]; Up to 1 year at -80°C[2] |
| Best Practices | Store as single-use aliquots in tightly sealed vials to avoid freeze-thaw cycles.[1][8] |
| Equilibration | Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[1] |
4. What is the mechanism of action for this compound?
This compound functions as a competitive inhibitor of the SOS1-Ras interaction. It binds to the catalytic site of SOS1, a Ras guanine (B1146940) nucleotide exchange factor (GEF), thereby preventing the exchange of GDP for GTP on Ras. This inhibition leads to a dose-dependent decrease in Ras activation and subsequently suppresses downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation.[4][5][6][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no compound activity in cell-based assays. | 1. Compound Degradation: Improper storage of stock solutions (e.g., multiple freeze-thaw cycles, prolonged storage at 4°C). 2. Inadequate Concentration: The concentration used may be too low for the specific cell line or experimental conditions. | 1. Prepare fresh stock solutions from solid powder for each experiment. Ensure aliquots are stored at -20°C or -80°C. 2. Perform a dose-response curve (e.g., 0-100 µM) to determine the optimal inhibitory concentration for your model.[5][9] |
| Precipitate forms when adding compound to aqueous media. | 1. Poor Aqueous Solubility: this compound is a hydrophobic molecule. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | 1. Ensure the final DMSO concentration in your cell culture media does not exceed a level toxic to your cells (typically <0.5%). If precipitation persists, consider using a surfactant or other formulation strategies, though this may require validation. |
| Inconsistent results between experiments. | 1. Solution Age/Storage: Using stock solutions of varying ages or storage conditions. 2. Pipetting Errors: Inaccurate dilution of a highly concentrated stock. | 1. Adhere strictly to storage protocols. Use fresh solutions whenever possible. Note the preparation date on all aliquots. 2. Prepare intermediate dilutions from the main stock solution to ensure accurate final concentrations in your assay. |
Experimental Protocols
Protocol: Western Blot Analysis of Ras Downstream Signaling
This protocol provides a method to assess the inhibitory effect of this compound on EGF-stimulated phosphorylation of ERK1/2 and AKT in NIH/3T3 cells, based on published studies.[9]
1. Cell Culture and Treatment: a. Plate NIH/3T3 cells and grow to 70-80% confluency. b. Serum-starve the cells overnight to reduce basal signaling activity. c. Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 50 µM) or a vehicle control (DMSO) for 2 hours. d. Stimulate the cells with 50 ng/mL of epidermal growth factor (EGF) for 5-10 minutes to activate the SOS1-Ras pathway.
2. Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay.
3. Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin). e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again three times with TBST. h. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. NSC 658497|909197-38-2|COA [dcchemicals.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing NSC-658497 Incubation Time: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the incubation time for experiments involving NSC-658497, a potent inhibitor of the Son of Sevenless 1 (SOS1) protein. By competitively targeting the catalytic site of SOS1, this compound effectively disrupts the SOS1-Ras interaction, leading to the inhibition of Ras activation and downstream signaling pathways crucial for cell proliferation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly binds to the guanine (B1146940) nucleotide exchange factor (GEF) SOS1.[1] This binding competitively inhibits the interaction between SOS1 and Ras, preventing the exchange of GDP for GTP on Ras. Consequently, Ras remains in its inactive state, leading to the suppression of downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[1][2]
Q2: What is a typical starting point for incubation time when using this compound?
A2: The optimal incubation time for this compound is highly dependent on the specific experimental endpoint and the cell line being used. Based on published studies, here are some general recommendations:
-
For signaling pathway analysis (e.g., Western blotting for p-ERK, p-AKT): Shorter incubation times are generally sufficient. A common starting point is a 2-hour pre-treatment with this compound before cell stimulation (e.g., with EGF).[1] A time-course experiment ranging from 30 minutes to 8 hours is recommended to capture the peak of signaling inhibition.
-
For cell proliferation and viability assays (e.g., MTS, CellTiter-Glo): Longer incubation times are typically required to observe significant effects on cell numbers. Experiments are often conducted over 24, 48, and 72 hours.[1]
Q3: How does the concentration of this compound influence the optimal incubation time?
A3: The concentration of this compound and the incubation time are interconnected. Higher concentrations of the inhibitor may elicit a more rapid and potent response, potentially requiring shorter incubation times. Conversely, lower concentrations may necessitate longer incubation periods to achieve the desired biological effect. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: Should I be concerned about the stability of this compound in culture media?
A4: While specific stability data for this compound in cell culture media is not extensively published, it is good laboratory practice to prepare fresh stock solutions and dilute them into the media immediately before each experiment. For long-term experiments (e.g., 72 hours), consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 24 or 48 hours) to maintain a consistent concentration.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect of this compound | 1. Incubation time is too short: The inhibitor may not have had enough time to exert its effect. 2. Inhibitor concentration is too low: The concentration used may be insufficient to inhibit SOS1 in your specific cell line. 3. Cell line is resistant: The cell line may have mutations downstream of Ras or utilize alternative signaling pathways. | 1. Perform a time-course experiment: For signaling studies, test a range of time points from 30 minutes to 8 hours. For proliferation assays, extend the incubation to 48 and 72 hours. 2. Conduct a dose-response experiment: Test a range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the IC50 for your cell line. 3. Characterize your cell line: Verify the status of the Ras signaling pathway in your cells. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inhibitor precipitation: this compound may not be fully soluble at the tested concentration in your media. 3. Edge effects on the plate: Evaporation from the outer wells can alter the effective concentration of the inhibitor. | 1. Ensure uniform cell seeding: Use a reputable cell counting method and ensure proper mixing of the cell suspension before plating. 2. Check solubility: Visually inspect the media for any precipitate after adding this compound. If necessary, try a lower concentration or a different solvent for the stock solution (though DMSO is common). 3. Minimize edge effects: Avoid using the outer wells of the plate for data collection, or fill them with sterile PBS or media to maintain humidity. |
| Observed cytotoxicity at all concentrations and time points | 1. Solvent toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. 2. Inhibitor has off-target effects at high concentrations: At supra-physiological concentrations, this compound might have unintended cellular effects. | 1. Include a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound. 2. Lower the inhibitor concentration: Based on your dose-response curve, use the lowest concentration that gives a significant biological effect. |
Experimental Protocols
Protocol 1: Time-Course Analysis of Downstream Signaling Inhibition
This protocol outlines a method to determine the optimal incubation time for this compound to inhibit EGF-stimulated Ras downstream signaling.
-
Cell Seeding: Plate cells (e.g., NIH/3T3 or HeLa) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells overnight to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentration of this compound or vehicle (DMSO) for various time points (e.g., 0.5, 1, 2, 4, and 8 hours).
-
Cell Stimulation: Following the pre-treatment, stimulate the cells with a growth factor such as EGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to activate the SOS1-Ras pathway.[1]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. The optimal incubation time is the point at which maximal inhibition of phosphorylation is observed.
Protocol 2: Cell Proliferation Assay with Varying Incubation Times
This protocol is for determining the effect of different this compound incubation times on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Inhibitor Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations or vehicle control.
-
Incubation: Incubate the plates for different durations, typically 24, 48, and 72 hours.
-
Viability Assay: At the end of each incubation period, perform a cell viability assay, such as the MTS assay.[1]
-
Add the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each time point. The optimal incubation time will depend on the desired level of growth inhibition for subsequent experiments.
Data Presentation
Table 1: Example Time-Course Data for p-ERK Inhibition
| Incubation Time (hours) | Normalized p-ERK/Total ERK Ratio (Fold Change vs. Stimulated Control) |
| 0.5 | 0.65 |
| 1 | 0.40 |
| 2 | 0.25 |
| 4 | 0.28 |
| 8 | 0.35 |
Table 2: Example Cell Viability Data (IC50 Values)
| Incubation Time (hours) | IC50 of this compound (µM) |
| 24 | 75.2 |
| 48 | 42.5 |
| 72 | 28.1 |
Visualizations
Caption: this compound inhibits the SOS1-mediated Ras signaling pathway.
Caption: General workflow for optimizing this compound incubation time.
References
Technical Support Center: NSC-658497 in GTP-loading Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using NSC-658497 in GTP-loading assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Ras.[1][2][3] It functions by binding to the catalytic site of SOS1, which competitively suppresses the interaction between SOS1 and Ras.[1][2] This inhibition prevents SOS1 from catalyzing the exchange of GDP for GTP on Ras, thereby blocking Ras activation.[1][4]
Q2: In which types of assays can this compound be used?
This compound is suitable for use in various in vitro and cell-based assays designed to measure Ras activation. These include:
-
Fluorescence-based GTP-loading assays: Monitoring the binding of fluorescently labeled GTP analogs (e.g., BODIPY-GTP) to Ras in the presence of SOS1.[4]
-
GDP dissociation assays: Measuring the release of fluorescently labeled GDP (e.g., BODIPY-FL-GDP) from Ras, which is catalyzed by SOS1.[4]
-
Effector pull-down assays: Assessing the levels of active, GTP-bound Ras in cell lysates.[5]
-
Downstream signaling pathway analysis: Examining the phosphorylation status of downstream effectors of Ras signaling, such as ERK and Akt, via Western blotting.[4]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[6][7] For long-term storage, it is advisable to store the powdered form at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[7] To maintain the stability of the compound, it is recommended to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide
Problem 1: this compound shows no or low inhibitory activity in my GTP-loading assay.
Possible Causes and Solutions:
-
Incorrect Compound Handling:
-
Question: How was the this compound stock solution prepared and stored?
-
Answer: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. It is recommended to prepare fresh aliquots from a powdered stock and store them at -80°C. For cellular assays, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced artifacts.[7][8]
-
-
Suboptimal Assay Conditions:
-
Question: Have the concentrations of Ras, SOS1, and GTP been optimized for your assay?
-
Answer: The inhibitory effect of a competitive inhibitor like this compound is dependent on the concentration of the interacting partners. Ensure that the concentrations of SOS1 and Ras are within the sensitive range of the assay. Very high concentrations of SOS1 or Ras may require a higher concentration of the inhibitor to observe an effect.
-
-
Protein Quality and Activity:
-
Question: Have you confirmed the activity of your recombinant SOS1 and Ras proteins?
-
Answer: The lack of inhibition might be due to inactive or improperly folded proteins. It is crucial to validate the activity of both SOS1 and Ras independently before conducting inhibition assays. This can be done by performing a positive control experiment without the inhibitor to ensure robust SOS1-mediated GTP loading.
-
Problem 2: I am observing inconsistent results or high variability between replicates.
Possible Causes and Solutions:
-
Compound Precipitation:
-
Question: Is it possible that this compound is precipitating in the assay buffer?
-
Answer: When diluting the DMSO stock solution into an aqueous assay buffer, the compound may precipitate, leading to inconsistent effective concentrations. To mitigate this, it is advisable to perform serial dilutions in DMSO first before the final dilution into the aqueous buffer.[8] Visually inspect the solution for any signs of precipitation.
-
-
Assay Timing and Kinetics:
-
Question: At what time point are you measuring the GTP loading?
-
Answer: GTP-loading is a dynamic process. It is important to measure the initial rate of the reaction, as the inhibitory effect might be most apparent at earlier time points. Performing a time-course experiment will help in identifying the optimal endpoint for your assay.
-
-
Pipetting Errors:
-
Question: Are you confident in the accuracy of your pipetting, especially for small volumes?
-
Answer: Small inaccuracies in pipetting the inhibitor, proteins, or nucleotides can lead to significant variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Problem 3: The inhibitory effect of this compound is weaker than expected based on published data.
Possible Causes and Solutions:
-
Different Assay Formats:
-
Question: Does your assay setup differ significantly from the published methods?
-
Answer: The apparent potency of an inhibitor (e.g., IC50 value) can vary depending on the specific assay conditions, such as protein concentrations, buffer composition, and detection method. For instance, the reported IC50 for this compound in blocking SOS1-catalyzed binding to Ras is approximately 15.4 µM.[1] Variations in your experimental setup may lead to a different observed potency.
-
-
Cellular vs. Biochemical Assays:
-
Question: Are you comparing results from a cell-based assay to a biochemical assay?
-
Answer: The efficacy of an inhibitor in a cellular context can be influenced by factors such as cell permeability, off-target effects, and cellular metabolism, which are not present in a purified biochemical assay. It is not uncommon to observe differences in potency between these two types of assays.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's inhibitory activity.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 15.4 µM | Inhibition of SOS1-catalyzed Ras binding | [1] |
| Kd | 7.0 µM | Binding affinity to SOS1 | [3] |
Experimental Protocols
In Vitro Fluorescence-Based GTP-Loading Assay
This protocol is adapted from methodologies used to characterize SOS1 inhibitors.[4]
Materials:
-
Purified recombinant H-Ras protein
-
Purified recombinant catalytic domain of SOS1 (SOS1cat)
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute H-Ras and SOS1cat to the desired working concentrations in the assay buffer.
-
Prepare a working solution of BODIPY-FL-GTP in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into the assay buffer to the final desired concentrations. Include a DMSO-only control.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound or DMSO control
-
SOS1cat
-
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding to SOS1.
-
-
Initiate the Reaction:
-
Add H-Ras to the wells.
-
Start the reaction by adding BODIPY-FL-GTP.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation/Emission ~485/520 nm for BODIPY-FL) at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Determine the initial rate of the reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in the Ras signaling pathway.
Caption: Workflow for an in vitro GTP-loading assay with this compound.
Caption: Troubleshooting logic for lack of this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NSC 658497|909197-38-2|COA [dcchemicals.com]
- 4. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Various methods to detect small GTPase activation: from radioisotope-based methods to the Small GTPase ActIvitY ANalysing (SAIYAN) system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Interpreting Unexpected Results with NSC-658497: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC-658497, a small molecule inhibitor of Son of Sevenless 1 (SOS1). This guide is designed to help you interpret unexpected experimental outcomes and provide potential solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing any inhibition of cell proliferation with this compound in my cancer cell line?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Ras Mutation Status: this compound has been reported to be more effective in cells with wild-type K-Ras alleles and may be less effective in cells with oncogenic Ras mutations.[1] The presence of activating mutations in H-Ras, N-Ras, or K-Ras can lead to constitutive activation of downstream signaling, bypassing the need for SOS1-mediated nucleotide exchange.
-
Recommendation: Verify the Ras mutation status of your cell line.
-
-
SOS1 Expression Levels: this compound directly targets SOS1.[1][2][3] Cell lines with low or absent SOS1 expression may not be sensitive to the inhibitor. The compound mimics the effects of SOS1 knockdown in cell lines where SOS1 is overexpressed.[1][3]
-
Recommendation: Confirm SOS1 expression in your cell line at the protein level using Western blotting or at the mRNA level using RT-qPCR.
-
-
Alternative Ras GEFs: Cells can express other Ras guanine (B1146940) nucleotide exchange factors (GEFs) like RasGRF1 and RasGRP1.[1] It is predicted that this compound may not inhibit these other GEFs due to a lack of conservation in the key residues of the targeted pocket.[1]
-
Recommendation: Investigate the expression and role of other Ras GEFs in your specific cell model.
-
-
Compound Integrity and Concentration: Ensure the compound is properly stored and handled to prevent degradation. The effective concentration can be cell-line dependent.
-
Recommendation: Verify the concentration of your this compound stock and perform a dose-response experiment to determine the optimal concentration for your system.
-
Q2: I'm observing a weak or inconsistent inhibition of downstream signaling (p-ERK, p-Akt). What could be the cause?
A2: Inconsistent downstream effects can be frustrating. Here are some potential causes and solutions:
-
Experimental Timing: The kinetics of Ras signaling can be rapid. The timing of growth factor stimulation (e.g., EGF) and the duration of this compound pre-treatment are critical.[1]
-
Recommendation: Optimize the pre-incubation time with this compound (e.g., 2 hours) before stimulating with growth factors.[1] Also, perform a time-course experiment to identify the peak of pathway activation in your specific cell line.
-
-
Upstream Activation: this compound is designed to inhibit SOS1-mediated Ras activation, typically downstream of receptor tyrosine kinases (RTKs) like EGFR.[1] If your experimental system has constitutive upstream signaling that is independent of SOS1, the effect of the inhibitor may be masked.
-
Recommendation: Ensure your assay is designed to specifically measure SOS1-dependent signaling. This often involves serum starvation followed by stimulation with a specific growth factor like EGF.[1]
-
-
Feedback Loops and Crosstalk: Cellular signaling pathways are complex and can have feedback mechanisms or crosstalk with other pathways. Inhibition of one pathway might lead to compensatory activation of another. While this compound is not expected to affect upstream EGFR signaling[1], other unforeseen interactions could occur.
-
Recommendation: Analyze multiple nodes in the signaling cascade and consider co-inhibiting other key pathways if crosstalk is suspected.
-
Q3: Could this compound be causing off-target effects in my experiment?
A3: While this compound was rationally designed to target the catalytic site of SOS1, off-target effects are a possibility with any small molecule inhibitor.[1][4]
-
Potential for Off-Target Binding: Though designed for SOS1, the possibility of binding to other proteins with similar structural motifs cannot be entirely ruled out without comprehensive screening.
-
General Cellular Toxicity: At high concentrations, small molecules can induce cellular stress and toxicity that are independent of their intended target.
-
Recommendation: Perform a cell viability assay (e.g., MTS or trypan blue exclusion) to ensure that the concentrations of this compound used are not causing general cytotoxicity that could confound the interpretation of your results.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published studies.
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ | ~15.4 µM | Inhibition of SOS1-catalyzed Ras binding | [3] |
| IC₅₀ | ~22.2 µM | Inhibition of FL-GDP dissociation from Ras catalyzed by SOS1 | [4] |
| IC₅₀ | ~40.8 µM | Inhibition of TR-GTP loading of Ras catalyzed by SOS1 | [4] |
| Binding Affinity (Kd) | ~7.0 µM | Microscale thermophoresis (binding to SOS1) | [1][4] |
Key Experimental Protocols
1. Cell Proliferation Assay (MTS-based)
This protocol is used to assess the effect of this compound on the proliferation of adherent cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 3 days).[1]
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of proliferation inhibition.
2. Western Blotting for Ras Downstream Signaling
This protocol is used to measure the phosphorylation status of key downstream effectors of Ras signaling, such as ERK and Akt.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentrations of this compound or DMSO for a specified time (e.g., 2 hours).[1]
-
Growth Factor Stimulation: Stimulate the cells with a growth factor such as EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce pathway activation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visual Guides
Caption: Inhibition of the SOS1-Ras signaling cascade by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: NSC-658497 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving the SOS1 inhibitor, NSC-658497, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in non-cancerous cells?
A1: this compound is a small molecule inhibitor that targets the Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF).[1][2] In non-cancerous cells, SOS1 is a key activator of Ras proteins, which are critical for intracellular signaling pathways that regulate cell proliferation and survival.[1][2] this compound competitively suppresses the interaction between SOS1 and Ras, thereby inhibiting Ras activation.[1][2] This leads to a dose-dependent reduction in the activity of downstream signaling cascades, primarily the Ras-MEK-ERK1/2 and Ras-PI3K-AKT pathways.[1]
Q2: What are the expected effects of this compound on non-cancerous cell lines?
A2: this compound has been shown to dose-dependently inhibit the proliferation of non-cancerous cell lines, such as NIH 3T3 murine fibroblasts.[1] This anti-proliferative effect is a direct consequence of the inhibition of the SOS1-mediated Ras signaling pathways that are essential for cell growth.
Q3: Are there any published IC50 values for this compound in non-cancerous cell lines?
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: It is crucial to perform a dose-response curve to empirically determine the optimal concentration for your specific non-cancerous cell line and experimental conditions. We recommend starting with a broad range of concentrations, including those below and above the biochemically determined IC50 of 15.4 µM.
Q5: What are some common issues I might encounter when performing cytotoxicity assays with this compound?
A5: Common issues include low absorbance values, high background, and well-to-well variability. These can stem from inconsistent cell seeding, inhibitor instability, or issues with the assay reagents. For detailed solutions, please refer to the Troubleshooting Guide section.
Data Presentation
Cytotoxicity Data for this compound
As specific IC50 values for this compound in non-cancerous cell lines are not widely published, this table provides a summary of its known inhibitory activity. Researchers are encouraged to determine the IC50 for their specific cell line of interest.
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | SOS1-Ras Interaction | Biochemical | Not Applicable | 15.4 | [2] |
| This compound | Cell Proliferation | Cell-based | NIH 3T3 | Not Reported | [1] |
Experimental Protocols
Detailed Methodology for Determining this compound Cytotoxicity using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound in adherent non-cancerous cell lines like NIH 3T3.
Materials:
-
This compound
-
Adherent non-cancerous cell line (e.g., NIH 3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
-
Troubleshooting Guides
Common Issues in this compound Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| Low Absorbance Values | Insufficient cell number. | Optimize cell seeding density. Ensure cells are healthy and actively proliferating before the experiment. |
| Cell detachment during washes or medium changes. | Perform aspiration and addition of liquids gently, especially with loosely adherent cells. | |
| High Background Signal | Contamination of reagents or culture. | Use sterile techniques and fresh, filtered reagents. |
| High concentration of serum in the medium can sometimes interfere with the assay. | If possible, reduce the serum concentration during the assay, ensuring it does not affect cell viability on its own. | |
| Inconsistent Results Between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use a multi-channel pipette carefully. |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| Instability of this compound in the culture medium. | Prepare fresh dilutions of the compound for each experiment. For long-term incubations, consider refreshing the medium with the compound. | |
| No Dose-Dependent Effect Observed | Incorrect concentration range. | Test a wider range of concentrations, including higher concentrations. |
| Cell line is resistant to the inhibitor. | Confirm the expression and activity of the SOS1-Ras pathway in your cell line. | |
| Inactive compound. | Ensure proper storage of the this compound stock solution. |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the SOS1-Ras signaling pathway.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound.
References
Technical Support Center: Overcoming Resistance to NSC-658497 in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the SOS1 inhibitor, NSC-658497, in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) for the protein Ras. By binding to the catalytic site of SOS1, this compound competitively inhibits the interaction between SOS1 and Ras. This prevents the exchange of GDP for GTP on Ras, thereby locking Ras in its inactive state and inhibiting downstream signaling through the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][2][3][4]
Q2: What are the potential mechanisms of acquired resistance to this compound?
A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance to inhibitors of the RAS-MAPK pathway typically involves the reactivation of this pathway through various feedback loops and bypass mechanisms.[1][4][5] Potential mechanisms include:
-
Reactivation of Upstream Signaling: Feedback mechanisms can lead to the activation of receptor tyrosine kinases (RTKs) upstream of SOS1, leading to a renewed push for RAS activation.
-
Bypass of SOS1: Cancer cells may upregulate alternative pathways that can activate RAS or its downstream effectors independently of SOS1.
-
Alterations in Downstream Effectors: Mutations or amplification of genes downstream of SOS1, such as KRAS, BRAF, or MEK, can lead to constitutive activation of the MAPK pathway, rendering the inhibition of SOS1 ineffective.
-
SOS2 Upregulation: The SOS2 protein, a homolog of SOS1, may compensate for the inhibition of SOS1, thus maintaining RAS activation.[1]
Q3: How can I determine if my cell line has developed resistance to this compound?
A3: The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay such as MTT or CCK-8.
Troubleshooting Guides
Problem 1: My cell line is showing reduced sensitivity to this compound.
This is a common indication of developing or established resistance. Follow these steps to troubleshoot:
Step 1: Confirm and Quantify Resistance
-
Action: Perform a dose-response experiment with this compound on both your potentially resistant cell line and the parental, sensitive cell line.
-
Method: Use a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 values for both cell lines.
-
Expected Outcome: A significant fold-increase in the IC50 value of the treated cell line compared to the parental line confirms resistance.
Step 2: Investigate the Mechanism of Resistance
-
Action: Analyze the molecular changes in your resistant cell line.
-
Methods:
-
Western Blot: Probe for changes in the phosphorylation status of key proteins in the MAPK and AKT pathways (e.g., p-ERK, p-MEK, p-AKT) in the presence and absence of this compound. An increase in the phosphorylation of these proteins in the resistant line, despite treatment, suggests pathway reactivation.
-
Gene Sequencing: Sequence key genes in the RAS-MAPK pathway (e.g., KRAS, BRAF, MEK1/2) to identify potential activating mutations that may have arisen.
-
RT-qPCR or Western Blot for SOS2: Assess the expression level of SOS2 to determine if its upregulation is compensating for SOS1 inhibition.
-
Step 3: Strategies to Overcome Resistance
-
Action: Implement a combination therapy approach.
-
Rationale: Since resistance to RAS-pathway inhibitors often involves the reactivation of the MAPK pathway, combining this compound with an inhibitor of a downstream component can be an effective strategy.[6]
-
Recommended Combinations:
-
With a MEK inhibitor (e.g., Trametinib): This combination can effectively shut down the MAPK pathway at two different points.
-
With a KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib) in relevant cell lines: For cell lines harboring the KRAS G12C mutation, this dual inhibition can be highly synergistic.[1][6]
-
Problem 2: I am unable to generate a stable this compound-resistant cell line.
Possible Cause 1: Inappropriate Drug Concentration
-
Solution: The initial concentration of this compound may be too high, causing excessive cell death, or too low, providing insufficient selective pressure. Start by determining the IC50 of the parental cell line and begin the resistance induction protocol with a concentration at or slightly below the IC20.
Possible Cause 2: Dose Escalation is Too Rapid
-
Solution: Increase the drug concentration gradually. Allow the cells to recover and resume a normal growth rate at each concentration before increasing the dose. A common strategy is to increase the concentration by 1.5- to 2-fold at each step.
Possible Cause 3: Cell Line Instability
-
Solution: Ensure you are using a stable, authenticated cell line. High-passage number cell lines can exhibit genetic drift. It is recommended to use cells within a consistent and low passage range.
Quantitative Data
The following table presents hypothetical IC50 values for a sensitive parental cell line and a derived this compound-resistant cell line, illustrating the concept of acquired resistance and the potential effect of a combination therapy.
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Parental (Sensitive) | This compound | 5 | 1 |
| Resistant | This compound | 50 | 10 |
| Resistant | This compound + MEK Inhibitor (1 µM) | 8 | 1.6 |
Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line.
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol is adapted from general methods for establishing drug-resistant cell lines and should be optimized for your specific cell line.[2][3]
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells in a 96-well plate.
-
Treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT) to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20.
-
Monitor the cells closely. Initially, a significant number of cells will die.
-
Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days, until the cells resume a normal growth rate.
-
-
Gradual Dose Escalation:
-
Once the cells are growing steadily at the initial concentration, increase the this compound concentration by 1.5- to 2-fold.
-
Repeat the process of allowing the cells to adapt and resume normal growth before the next dose escalation.
-
Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
-
-
Characterization of the Resistant Cell Line:
-
Determine the IC50 of the newly generated resistant cell line and calculate the Resistance Index.
-
Perform molecular analyses (e.g., Western blot, sequencing) to investigate the mechanism of resistance.
-
Cryopreserve aliquots of the resistant cell line at various stages of resistance development.
-
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
-
Cell Lysis:
-
Culture both parental and resistant cells with and without this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, MEK, and AKT overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: this compound inhibits SOS1, preventing Ras activation and downstream signaling.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for troubleshooting and overcoming this compound resistance.
References
- 1. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. SOS1 inhibitor combinations overcome KRAS inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for working with NSC-658497 in the lab
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to working with NSC-658497 in the lab. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful experiments.
I. Troubleshooting Guide
This section addresses specific issues that users might encounter during their experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Media | This compound is soluble in DMSO but has limited solubility in aqueous solutions. The final DMSO concentration in the cell culture media might be too low, or the compound concentration might be too high. | Prepare a high-concentration stock solution of this compound in DMSO. When diluting to the final working concentration in your aqueous buffer or cell culture medium, ensure the final DMSO concentration is 0.5% or lower to avoid toxicity. It is recommended to add the stock solution to the media with gentle vortexing.[1][2] For cellular experiments, if precipitation still occurs, consider lowering the final concentration of this compound. |
| Inconsistent or No Inhibition of Ras Signaling (p-ERK/p-Akt) | 1. Inactive compound due to improper storage. 2. Insufficient incubation time or concentration. 3. Cell line may not be dependent on SOS1-mediated Ras activation. 4. Issues with the experimental assay itself. | 1. Store the compound as a dry powder at -20°C for long-term storage and at 4°C for short-term storage. Protect from light.[1] Stock solutions in DMSO can be stored at -20°C for up to a month.[3] 2. For cell-based assays, pre-incubate cells with this compound for at least 2 hours before stimulation (e.g., with EGF).[4][5] Perform a dose-response experiment to determine the optimal concentration for your cell line, typically in the micromolar range.[5] 3. Confirm that your cell model relies on the SOS1-Ras signaling axis for proliferation or the phenotype you are studying.[4][6] 4. Include appropriate positive and negative controls in your experiment. For western blotting, ensure the quality of your antibodies and that your protein detection method is sensitive enough. |
| High Background Signal in Biochemical Assays | The compound might interfere with the detection method (e.g., fluorescence). | Although this compound has been shown not to interfere with fluorescence-based GEF assays using BODIPY-FL labeled GDP, it is good practice to run a control with the compound alone to check for any intrinsic fluorescence or absorbance at the wavelengths used in your assay.[4] |
| Observed Cell Toxicity at Low Concentrations | The cell line may be particularly sensitive to DMSO or the compound itself. | Lower the final DMSO concentration in your culture medium to below 0.1%. If toxicity persists, it may be inherent to the compound's effect on the specific cell line. Perform a dose-response and time-course experiment to determine the optimal non-toxic working concentration and incubation time. |
| Variability Between Experiments | Inconsistent preparation of stock solutions or experimental conditions. | Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure all experimental parameters, such as cell seeding density, incubation times, and reagent concentrations, are kept consistent. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a small molecule inhibitor that targets the guanine (B1146940) nucleotide exchange factor (GEF) SOS1 (Son of Sevenless 1).[5][6] It binds to the catalytic site of SOS1 and competitively inhibits the interaction between SOS1 and Ras.[4][7] This prevents the exchange of GDP for GTP on Ras, thereby inhibiting Ras activation.[4][6]
Q2: What are the downstream effects of this compound treatment? A2: By inhibiting SOS1-mediated Ras activation, this compound leads to a dose-dependent reduction in the phosphorylation of downstream effectors in the Ras signaling pathway, including ERK1/2 and AKT.[4][5][7] This ultimately results in the inhibition of cell proliferation in susceptible cell lines.[4][7]
Q3: What is the recommended solvent and storage condition for this compound? A3: this compound is soluble in DMSO.[1] For long-term storage, it should be kept as a dry powder at -20°C.[1] For short-term storage, 0-4°C is recommended.[1] Stock solutions in DMSO can be stored in tightly sealed vials at -20°C and are generally usable for up to one month.[3]
Q4: What is the binding affinity of this compound to SOS1? A4: this compound binds directly to SOS1 with a dissociation constant (Kd) of approximately 7.0 µM.[3][4] It does not bind to H-Ras.[3][4]
Q5: In which cell lines has this compound been shown to be effective? A5: this compound has demonstrated efficacy in inhibiting Ras signaling and cell proliferation in various cell lines, including NIH/3T3 mouse fibroblasts, HeLa cells, and prostate cancer cells such as DU-145 and PC-3.[4][7] It has also been shown to inhibit proliferation in MIA-PaCa-2 pancreatic cancer cells.[8]
III. Quantitative Data Summary
| Parameter | Value | Assay | Cell Line/System | Reference |
| IC50 | 15.4 µM | BODIPY-FL GDP dissociation assay | Biochemical (H-Ras, SOS1-cat) | [5][7] |
| IC50 | 22.2 µM | FL-GDP dissociation from Ras | Biochemical | [8] |
| IC50 | 40.8 µM | TR-GTP loading of Ras | Biochemical | [8] |
| Kd | ~7.0 µM | Microscale Thermophoresis | Biochemical (SOS1 binding) | [3][4][8] |
| Effective Concentration | 0-100 µM | Inhibition of p-ERK/p-Akt | NIH/3T3 cells | [5] |
| Effective Concentration | 0-60 µM | Inhibition of proliferation | PC-3 and DU-145 cells | [5] |
IV. Experimental Protocols
Cell Viability/Proliferation Assay (MTS Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell proliferation.[4]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Appropriate cell line (e.g., PC-3, DU-145)
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 40, 60 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[4]
-
MTS Assay: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot Analysis of p-ERK and p-Akt
This protocol is designed to assess the inhibitory effect of this compound on downstream Ras signaling.[4][5]
Materials:
-
This compound
-
DMSO
-
6-well cell culture plates
-
Appropriate cell line (e.g., NIH/3T3)
-
Serum-free medium
-
Growth factor (e.g., EGF)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight in serum-free medium.
-
Pre-treatment: Treat the starved cells with various concentrations of this compound (e.g., 0-100 µM) for 2 hours.[4][5]
-
Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 5-10 minutes to activate the Ras pathway.[4]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., beta-actin) to ensure equal protein loading.
V. Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. TargetMol [targetmol.com]
- 3. NSC 658497|909197-38-2|COA [dcchemicals.com]
- 4. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to SOS1 Inhibitors: NSC-658497 vs. Next-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
The Son of Sevenless 1 (SOS1) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF), has emerged as a compelling target for therapeutic intervention in RAS-driven cancers. By catalyzing the exchange of GDP for GTP on RAS proteins, SOS1 plays a pivotal role in activating the MAPK signaling cascade, a pathway frequently dysregulated in oncogenesis. This guide provides a detailed comparison of NSC-658497, an early-stage SOS1 inhibitor, with more recently developed and potent inhibitors such as BI-3406, BAY-293, and MRTX0902. We present a comprehensive analysis of their performance based on available experimental data, outline the methodologies behind these findings, and visualize the key biological and experimental frameworks.
Quantitative Performance Comparison of SOS1 Inhibitors
The following tables summarize the in vitro and cellular activities of this compound and other notable SOS1 inhibitors. This data provides a clear comparison of their potency and efficacy.
Table 1: In Vitro Activity of SOS1 Inhibitors
| Compound | Assay Type | Target | IC50/Kd | Reference |
| This compound | BODIPY-FL-GDP dissociation | SOS1-mediated H-Ras nucleotide exchange | IC50 = 15.4 µM | [1] |
| Microscale Thermophoresis | Binding to SOS1-cat | Kd = 7.04 µM | [1] | |
| BI-3406 | SOS1::KRAS interaction assay | SOS1-KRAS interaction | IC50 = 5 nM | [2] |
| pERK inhibition in NCI-H358 cells | Cellular MAPK pathway inhibition | IC50 = 4 nM | [2] | |
| BAY-293 | KRAS-SOS1 interaction assay | KRAS-SOS1 interaction | IC50 = 21 nM | [3][4][5] |
| pERK inhibition in K-562 cells | Cellular MAPK pathway inhibition | IC50 = 180 nM | [5] | |
| MRTX0902 | HTRF binding assay | SOS1 binding | IC50 = 2 nM | [6][7] |
| pERK inhibition in MKN1 cells | Cellular MAPK pathway inhibition | IC50 = 30 nM | [6][7] |
Table 2: Cellular Proliferation Inhibition by SOS1 Inhibitors
| Compound | Cell Line (KRAS status) | Assay Type | IC50 | Reference |
| This compound | DU-145, PC-3 | 3-day proliferation assay | Dose-dependent inhibition | [1] |
| BI-3406 | NCI-H358 (KRAS G12C) | 3D proliferation assay | 24 nM | [2] |
| DLD-1 (KRAS G13D) | 3D proliferation assay | 36 nM | [2][8] | |
| H520 (KRAS wt) | 3D proliferation assay | >10,000 nM | [2][8] | |
| BAY-293 | K-562 (KRAS wt) | 72-hour proliferation assay | ~1 µM | [5] |
| MOLM-13 (KRAS wt) | 72-hour proliferation assay | ~1 µM | [5] | |
| NCI-H358 (KRAS G12C) | 72-hour proliferation assay | ~3 µM | [5] | |
| Calu-1 (KRAS G12C) | 72-hour proliferation assay | ~3 µM | [5] | |
| MRTX0902 | MKN1 | Cellular Assay | 30 nM | [6][7] |
Mechanism of Action and Key Differences
This compound was identified through a rational design approach and has been shown to bind to the catalytic site of SOS1.[1][9] It acts as a competitive inhibitor of the SOS1-Ras interaction, thereby dose-dependently inhibiting the GEF activity of SOS1.[1][9] Experimental data indicates that this compound can suppress downstream signaling pathways, including ERK and AKT phosphorylation, and inhibit the proliferation of cancer cells.[1] However, its potency is in the micromolar range, which is significantly lower than that of newer inhibitors.
BI-3406 is a highly potent and selective small-molecule inhibitor of the SOS1-KRAS interaction with an IC50 in the low nanomolar range.[10] It binds to the catalytic domain of SOS1, preventing the formation of GTP-loaded RAS and subsequently inhibiting MAPK pathway signaling.[11] BI-3406 is orally bioavailable and has demonstrated significant anti-tumor activity in vivo, particularly when used in combination with MEK inhibitors.[11][12] A closely related compound, BI 1701963, has advanced to clinical trials.
BAY-293 and MRTX0902 are other potent and selective SOS1 inhibitors that have been developed. BAY-293 disrupts the KRAS-SOS1 interaction with an IC50 of 21 nM and shows anti-proliferative activity in the micromolar range.[3][4][5] MRTX0902 is a highly potent inhibitor with an IC50 of 2 nM in a binding assay and 30 nM in a cellular pERK assay, and it has demonstrated in vivo efficacy.[6][7]
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the SOS1 signaling pathway and a general experimental workflow for assessing SOS1 inhibitors.
Caption: The SOS1-mediated RAS activation pathway.
References
- 1. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pardon Our Interruption [opnme.com]
- 9. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle for KRAS Control: Comparing NSC-658497 and KRAS G12C Inhibitors
A new wave of targeted therapies is offering hope in the fight against KRAS-mutated cancers, long considered "undruggable." This guide provides a detailed comparison of two distinct therapeutic strategies: the indirect inhibition of KRAS activation via the SOS1 inhibitor, NSC-658497, and the direct targeting of the KRAS G12C mutation with a new class of covalent inhibitors.
This comprehensive analysis is designed for researchers, scientists, and drug development professionals, offering a clear overview of the mechanisms of action, supporting experimental data, and detailed methodologies for these two promising anti-cancer approaches.
At a Glance: Key Differences in Mechanism and Target
This compound and KRAS G12C inhibitors represent two fundamentally different approaches to disrupting the oncogenic KRAS signaling pathway. This compound acts upstream by targeting Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) responsible for activating wild-type and mutant KRAS. In contrast, KRAS G12C inhibitors are designed to directly and covalently bind to the specific cysteine residue of the KRAS G12C mutant protein, locking it in an inactive state.
| Feature | This compound | KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib) |
| Target | SOS1 (a Guanine Nucleotide Exchange Factor) | KRAS G12C mutant protein |
| Mechanism of Action | Competitively inhibits the interaction between SOS1 and Ras, preventing GDP-GTP exchange and subsequent Ras activation.[1][2][3] | Covalently and irreversibly bind to the mutant cysteine-12 residue of KRAS G12C, trapping it in an inactive, GDP-bound state.[4][5] |
| Specificity | Pan-Ras inhibitor (affects all Ras isoforms dependent on SOS1 for activation) | Specific to the KRAS G12C mutation. |
| State of KRAS Targeted | Prevents the activation of both GDP-bound wild-type and mutant Ras. | Targets the inactive, GDP-bound state of the KRAS G12C protein.[6][7] |
Delving into the Data: A Quantitative Comparison
While direct head-to-head preclinical studies are limited, we can compare the efficacy of these inhibitors based on available data from various experimental models.
Biochemical Potency
| Inhibitor | Target | Assay Type | Kd / IC50 | Source |
| This compound | SOS1 | Microscale Thermophoresis (Binding) | Kd: ~7.04 µM[1] | [1] |
| This compound | SOS1-mediated Nucleotide Exchange | BODIPY-FL-GDP dissociation assay | IC50: ~15.4 µM[2] | [2] |
| Sotorasib (AMG-510) | KRAS G12C | Biochemical Nucleotide Exchange | IC50: 8.88 nM[8][9] | [8][9] |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical Assay | Not explicitly stated in provided results. | |
| Divarasib (GDC-6036) | KRAS G12C | Biochemical Assay | Sub-nanomolar range | [10] |
Note: Direct comparison of IC50 and Kd values should be interpreted with caution due to variations in experimental conditions across different studies.
Cellular Activity
| Inhibitor | Cell Line | Assay Type | Effect | Concentration | Source |
| This compound | NIH 3T3, HeLa, DU-145, PC-3 | Cell Proliferation (MTS Assay) | Dose-dependent inhibition of proliferation | Effective concentrations in the µM range | [1] |
| Sotorasib (AMG-510) | KRAS G12C mutant cell lines | Cell Viability | Inhibition of cell growth | IC50 values in the low nanomolar range | [11] |
| Adagrasib (MRTX849) | KRAS G12C mutant cell lines | Cell Viability | Inhibition of cell growth | IC50 values in the low nanomolar range |
Clinical Efficacy of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Source |
| Sotorasib (AMG-510) | CodeBreak 100 (Phase 1/2) | 32.2% - 40.7% | 83.7% - 88.1% | 6.3 - 6.8 months | [12][13][14] |
| Adagrasib (MRTX849) | KRYSTAL-1 (Phase 1/2) | 43% | 80% | 6.5 months | [14][15] |
| Garsorasib | Phase II | 52% | 89% | 9 months | [16] |
| Fulzerasib | Not specified | 49% | 91% | Not specified | [16] |
Clinical data for this compound is not yet available as it is a preclinical compound.
Visualizing the Mechanisms of Action
To better understand the distinct approaches of this compound and KRAS G12C inhibitors, the following diagrams illustrate their points of intervention in the KRAS signaling pathway.
Figure 1: KRAS Signaling Pathway and Inhibitor Intervention Points. This diagram illustrates the distinct mechanisms of this compound, which inhibits the SOS1-KRAS interaction, and KRAS G12C inhibitors, which directly target the mutant KRAS protein.
Experimental Protocols: A Guide to Key Assays
Reproducible and robust experimental design is paramount in drug discovery. The following sections detail the methodologies for key assays used to characterize both this compound and KRAS G12C inhibitors.
SOS1-Mediated Nucleotide Exchange Assay (for this compound)
Objective: To determine the inhibitory effect of this compound on the SOS1-catalyzed exchange of GDP for GTP on Ras.
Principle: This assay often utilizes a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP). The release of this fluorescent GDP from Ras upon the addition of excess unlabeled GTP, catalyzed by SOS1, results in a change in fluorescence that can be monitored over time.
Detailed Protocol:
-
Protein Preparation: Purified recombinant H-Ras and the catalytic domain of SOS1 (SOS1-cat) are prepared.
-
Loading H-Ras with Fluorescent GDP: H-Ras is incubated with BODIPY-FL-GDP in the presence of EDTA to facilitate nucleotide exchange, followed by the addition of MgCl2 to lock the fluorescent GDP in the binding pocket.
-
Inhibitor Incubation: Varying concentrations of this compound (or DMSO as a vehicle control) are pre-incubated with SOS1-cat.
-
Initiation of Exchange Reaction: The H-Ras-BODIPY-FL-GDP complex is added to the SOS1-inhibitor mixture, and the reaction is initiated by the addition of a high concentration of unlabeled GTP.
-
Fluorescence Measurement: The decrease in fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: The initial rates of the reaction are calculated and plotted against the inhibitor concentration to determine the IC50 value.[1]
Figure 2: Workflow for SOS1-Mediated Nucleotide Exchange Assay. This diagram outlines the key steps involved in assessing the inhibitory activity of compounds like this compound on SOS1 function.
KRAS G12C Target Engagement Assay (for KRAS G12C Inhibitors)
Objective: To confirm the direct binding of a covalent inhibitor to the KRAS G12C protein within a cellular context.
Principle: This assay often relies on a thermal shift principle. The binding of a ligand (the inhibitor) to a protein can increase its thermal stability. This change in stability can be detected by subjecting cell lysates to a temperature gradient followed by quantification of the soluble (un-denatured) target protein.
Detailed Protocol:
-
Cell Culture and Treatment: A cell line endogenously expressing KRAS G12C (e.g., NCI-H358) is cultured and treated with varying concentrations of the KRAS G12C inhibitor for a specified time.
-
Cell Lysis: Cells are harvested and lysed to release cellular proteins.
-
Thermal Challenge: The cell lysates are subjected to a temperature gradient for a short period.
-
Separation of Soluble and Aggregated Proteins: The lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: The amount of soluble KRAS G12C in each sample is quantified, typically by Western blotting or an immunoassay (e.g., ELISA).
-
Data Analysis: The amount of soluble KRAS G12C is plotted against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[8]
Figure 3: Workflow for a Cellular Thermal Shift Assay. This diagram illustrates a common method to confirm target engagement of KRAS G12C inhibitors in a cellular environment.
Cell Viability/Proliferation Assay
Objective: To assess the effect of the inhibitors on the growth and survival of cancer cells.
Principle: Assays like the MTS or MTT assay measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity indicates either cytostatic (growth inhibition) or cytotoxic (cell death) effects of the compound.
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., those with KRAS mutations for KRAS G12C inhibitors, or cells with high Ras-GTP levels for this compound) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 72 hours).
-
Reagent Addition: An MTS or MTT reagent is added to each well and incubated according to the manufacturer's instructions.
-
Absorbance Reading: The absorbance is measured using a plate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control, and the results are plotted against the inhibitor concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition).[1]
Conclusion: Two Paths to Taming a Notorious Oncogene
This compound and KRAS G12C inhibitors offer two distinct and compelling strategies for targeting the historically challenging KRAS oncogene. This compound, by targeting the upstream activator SOS1, presents a pan-Ras inhibitory approach that could be applicable to a broader range of Ras-driven cancers, irrespective of the specific mutation. However, its potency is currently in the micromolar range, and its clinical potential remains to be explored.
In contrast, the direct covalent inhibition of KRAS G12C has ushered in a new era of precision oncology. With several inhibitors demonstrating significant clinical activity and two already approved by the FDA, this approach has validated KRAS as a druggable target. The high potency and specificity of these inhibitors are their major strengths, although the emergence of resistance remains a challenge.
The continued investigation of both upstream modulators like this compound and direct mutant-specific inhibitors will be crucial in expanding the arsenal (B13267) of therapies against KRAS-driven malignancies. Furthermore, the potential for combination therapies, possibly even pairing a SOS1 inhibitor with a KRAS G12C inhibitor to overcome resistance, represents an exciting avenue for future research. This comparative guide provides a foundational understanding of these two important classes of molecules, empowering researchers to make informed decisions in the ongoing quest to conquer KRAS.
References
- 1. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. ovid.com [ovid.com]
- 13. Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapies in Development for KRAS G12C–Mutated NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 15. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 16. ilcn.org [ilcn.org]
Efficacy of NSC-658497 in Combination with Other Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of NSC-658497, a small molecule inhibitor of Son of Sevenless 1 (SOS1), in combination with other anticancer agents. SOS1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins, pivotal signaling nodes frequently mutated in human cancers. By inhibiting the interaction between SOS1 and RAS, this compound offers a promising strategy to attenuate RAS-driven oncogenic signaling. This guide summarizes the current understanding of its synergistic potential with other targeted therapies, presents available quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways.
Mechanism of Action: Targeting the SOS1-RAS Interaction
This compound functions by binding to the catalytic site of SOS1, thereby competitively inhibiting its interaction with RAS. This prevents the exchange of GDP for GTP on RAS, locking it in an inactive state and consequently blocking downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation and survival.
Combination Therapy: A Strategy to Enhance Anti-Cancer Efficacy
While this compound shows promise as a monotherapy, its true potential may lie in combination with other targeted cancer drugs. The rationale for this approach is to create a multi-pronged attack on cancer cells, enhancing therapeutic efficacy and overcoming potential resistance mechanisms. Preclinical studies on other SOS1 inhibitors, such as BI-3406, have demonstrated significant synergy with inhibitors of other key signaling proteins in the RAS pathway.
Combination with MEK Inhibitors
The combination of a SOS1 inhibitor with a MEK inhibitor, such as trametinib, represents a vertical inhibition strategy, targeting two critical nodes within the same signaling pathway. This dual blockade is hypothesized to lead to a more profound and durable suppression of MAPK signaling.
Combination with KRAS G12C Inhibitors
For cancers harboring the specific KRAS G12C mutation, combination therapy with a direct KRAS G12C inhibitor (e.g., adagrasib or sotorasib) and a SOS1 inhibitor has shown strong synergistic effects. The SOS1 inhibitor enhances the efficacy of the KRAS G12C inhibitor by increasing the population of GDP-bound (inactive) KRAS G12C, the target of the covalent inhibitor.[1][2] This combination not only enhances the anti-proliferative response but also delays the onset of acquired resistance.[1]
Quantitative Data Summary
While specific quantitative synergy data for this compound in combination therapies is not yet widely available in published literature, extensive preclinical data for other SOS1 inhibitors, such as BI-3406, provide a strong rationale for its potential. The following tables summarize representative data from studies on SOS1 inhibitors in combination with other targeted agents.
Table 1: In Vitro Synergy of SOS1 Inhibitors with Other Targeted Agents
| Cancer Cell Line | Combination | Assay Type | Endpoint | Synergy Score (cScore)* | Reference |
| NCI-H2122 (NSCLC, KRAS G12C) | BI-3406 + Adagrasib | Cell Viability | Anti-proliferative response | >10 (Clear Synergy) | [1] |
| SW837 (CRC, KRAS G12C) | BI-3406 + Adagrasib | Cell Viability | Anti-proliferative response | >5 (Synergistic) | [1] |
| Panel of 22 NSCLC cell lines | Bosutinib (SRC inhibitor) + Trametinib (MEK inhibitor) | Cell Proliferation | IC50 | CI < 0.8 in 16 cell lines | [3] |
| BON1, QGP-1, NCI-H727 (NET) | Ribociclib (CDK4/6 inhibitor) + Trametinib (MEK inhibitor) | Cell Viability | IC50 | CI values of 0.561, 0.661, and 0.107 respectively | [4] |
*Combination Score (cScore) from high-throughput screening; scores >5-10 are generally considered clear synergy.[1] CI (Combination Index) < 1 indicates synergy.
Table 2: In Vivo Efficacy of SOS1 Inhibitor Combinations
| Xenograft Model | Combination | Endpoint | Result | Reference |
| NCI-H2122 (NSCLC) | BI-3406 + Adagrasib | Tumor Growth Inhibition | Significantly greater than single agents | [1] |
| SW837 (CRC) | BI-3406 + Adagrasib | Tumor Growth Inhibition | Significantly greater than single agents | [1] |
| SUM-159PT (TNBC) | I-BET151 (BET inhibitor) + Trametinib (MEK inhibitor) | Tumor Volume | Static tumor growth with combination vs. rapid growth with single agents | [5] |
| A549 and H157 (NSCLC) | AZD6244 (MEK inhibitor) + MK2206 (AKT inhibitor) | Mean Animal Survival Time | Significantly increased with combination therapy | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Cell Viability and Synergy Assays
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a matrix of concentrations of this compound and the combination drug, both alone and in combination.
-
Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
Synergy Calculation: The degree of synergy is quantified using models such as the Chou-Talalay method to calculate a Combination Index (CI) or by determining a synergy score from high-throughput screening data.[7][8]
RAS Activation Assay (GTP-RAS Pulldown)
-
Cell Lysis: Cells are treated with the drug combinations and then lysed in a buffer containing inhibitors of proteases and phosphatases.
-
GTP-RAS Pulldown: Cell lysates are incubated with a GST-fusion protein containing the RAS-binding domain (RBD) of RAF1, which specifically binds to active, GTP-bound RAS.
-
Immunoblotting: The pulled-down GTP-RAS is then quantified by Western blotting using a pan-RAS antibody. Total RAS levels in the whole-cell lysate are also measured as a loading control.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, single agents, and combination). Drugs are administered according to a specified schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for pathway inhibition).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described.
References
- 1. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRC and MEK Co-inhibition Synergistically Enhances the Anti-tumor Effect in Both Non-small-cell Lung Cancer (NSCLC) and Erlotinib-Resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancer Remodeling During Adaptive Bypass to MEK Inhibition Is Attenuated by Pharmacological Targeting of the P-TEFb Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of NSC-658497 with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of the small molecule inhibitor NSC-658497. By comparing its biological impact to that of small interfering RNA (siRNA)-mediated knockdown of its target, Son of Sevenless 1 (SOS1), researchers can ascertain the specificity of this compound's mechanism of action.
Introduction to this compound and On-Target Validation
This compound is a small molecule inhibitor that targets SOS1, a guanine (B1146940) nucleotide exchange factor (GEF) for Ras GTPases.[1] SOS1 plays a critical role in signal transduction pathways that regulate cell proliferation and survival by activating Ras.[1][2] Dysregulation of the Ras pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[3][4]
This compound has been shown to bind to the catalytic site of SOS1, competitively inhibiting the SOS1-Ras interaction and suppressing SOS1's GEF activity.[1][2] This leads to a dose-dependent inhibition of Ras activation and its downstream signaling pathways, including the MEK-ERK and PI3K-AKT axes, ultimately suppressing cell proliferation.[2]
To ensure that the observed cellular effects of this compound are a direct consequence of SOS1 inhibition and not due to unintended interactions with other proteins (off-target effects), it is crucial to perform on-target validation. A powerful method for this is to compare the phenotypic and molecular outcomes of this compound treatment with those of specifically silencing the SOS1 gene using siRNA. If the effects of the small molecule inhibitor phenocopy the effects of the siRNA, it provides strong evidence for on-target activity.
The Ras/SOS1 Signaling Pathway and Experimental Rationale
The experimental design hinges on the central role of SOS1 in the Ras signaling cascade. Receptor Tyrosine Kinases (RTKs), upon activation by growth factors like EGF, recruit an adaptor protein complex (Grb2) which in turn recruits SOS1 to the plasma membrane. SOS1 then catalyzes the exchange of GDP for GTP on Ras, leading to its activation. Activated Ras subsequently triggers downstream pro-proliferative and pro-survival pathways.
Caption: The Ras/SOS1 Signaling Pathway and points of inhibition.
Experimental Workflow for On-Target Validation
The following workflow outlines the key steps to compare the effects of this compound and SOS1 siRNA.
Caption: Experimental workflow for this compound on-target validation.
Data Presentation: Expected Outcomes
The following tables summarize the anticipated quantitative data from these experiments, demonstrating the parallel effects of this compound and SOS1 siRNA.
Table 1: Impact on SOS1 Expression and Downstream Signaling
| Treatment Group | Relative SOS1 mRNA Level (qPCR) | Relative SOS1 Protein Level (Western Blot) | Relative p-ERK/Total ERK Ratio | Relative p-AKT/Total AKT Ratio |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (e.g., 20 µM) | ~1.00 | ~1.00 | Reduced | Reduced |
| Scrambled siRNA | ~1.00 | ~1.00 | ~1.00 | ~1.00 |
| SOS1 siRNA | Reduced | Reduced | Reduced | Reduced |
Note: this compound is not expected to alter SOS1 expression levels, but rather its activity.
Table 2: Effect on Cancer Cell Proliferation
| Treatment Group | Cell Proliferation Rate (% of Vehicle Control) |
| Vehicle Control | 100% |
| This compound (e.g., 20 µM) | Significantly Reduced |
| Scrambled siRNA | ~100% |
| SOS1 siRNA | Significantly Reduced |
Experimental Protocols
Below are detailed methodologies for the key experiments.
5.1. Cell Culture
-
Cell Lines: Prostate cancer cell lines such as DU-145 or PC-3, or HeLa cells are suitable choices as the efficacy of this compound has been demonstrated in these lines.[2]
-
Media: Use the recommended growth medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
5.2. siRNA Transfection
-
Seeding: Plate cells in 6-well plates to be 60-80% confluent at the time of transfection.[5]
-
Complex Formation:
-
For each well, dilute a validated SOS1 siRNA or a non-targeting scrambled control siRNA into a serum-free medium like Opti-MEM.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.[5][6]
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for target gene knockdown. The optimal time should be determined empirically.
5.3. This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
For cells treated with this compound, replace the medium with fresh medium containing the desired final concentration of the inhibitor (e.g., 10-50 µM) and a corresponding concentration of DMSO for the vehicle control.[2][4]
-
Incubate for the desired treatment duration (e.g., 24-72 hours).
5.4. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from cell lysates using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for SOS1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative expression of SOS1 mRNA using the ΔΔCt method.
5.5. Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against SOS1, phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
5.6. Cell Proliferation Assay (MTS Assay)
-
Seeding: Plate cells in a 96-well plate.
-
Treatment: Treat cells with this compound or transfect with siRNA as described above.
-
Assay: At the end of the incubation period, add MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of viable cells.
Interpretation and Conclusion
The alignment of results from this compound treatment and SOS1 siRNA-mediated knockdown provides strong evidence for the on-target activity of the compound. Specifically, if both interventions lead to a comparable reduction in downstream signaling (p-ERK and p-AKT levels) and a similar decrease in cell proliferation, it can be concluded that the primary mechanism of action for this compound is the inhibition of SOS1. This validation is a critical step in the preclinical development of this compound as a potential anti-cancer therapeutic.
References
- 1. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compounds can target Ras pathway | MDedge [mdedge.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. youtube.com [youtube.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Comparative Analysis of SOS1 Inhibitors: NSC-658497 and NSC-674954
A detailed comparison of two small molecule inhibitors, NSC-658497 and NSC-674954, which target the Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) for Ras GTPases. Both compounds were identified through a structure-based virtual screening of the National Cancer Institute (NCI) chemical repository. While both molecules show inhibitory activity against SOS1, this compound has been identified as a more potent inhibitor.
Introduction
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of intracellular signaling pathways that control cell proliferation, differentiation, and survival.[1] The activation state of Ras is controlled by GEFs, such as SOS1, which catalyze the exchange of GDP for GTP.[2] Dysregulation of the Ras signaling pathway, often through mutations in Ras or upstream regulators, is a hallmark of many human cancers, making components of this pathway attractive targets for therapeutic intervention.[2] this compound and NSC-674954 emerged from a screening campaign to identify small molecule inhibitors of the SOS1-mediated activation of Ras.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and NSC-674954, highlighting the greater extent of characterization for this compound.
| Parameter | This compound | NSC-674954 |
| Target | SOS1 (catalytic site) | SOS1 |
| Inhibition at 100 µM | Complete Inhibitor | Partial Inhibitor |
| IC50 (FL-GDP Dissociation) | 22.2 µM[2] | Not Available |
| IC50 (TR-GTP Loading) | 40.8 µM[2] | Not Available |
| Binding Affinity (Kd) | ~7.0 µM (for SOS1)[2] | Not Available |
| Mechanism of Action | Binds to the catalytic site of SOS1, competitively inhibiting the SOS1-Ras interaction.[1] | Not fully characterized |
Mechanism of Action and Signaling Pathway
This compound has been shown to bind directly to the catalytic site of SOS1.[1][2] This binding competitively suppresses the interaction between SOS1 and Ras, thereby preventing the exchange of GDP for GTP and maintaining Ras in its inactive state.[1] By inhibiting SOS1, this compound effectively blocks downstream signaling through the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[1][2] The precise mechanism of action for NSC-674954 has not been as extensively detailed, though it is known to partially inhibit the SOS1-catalyzed nucleotide exchange.
Below is a diagram illustrating the SOS1-mediated Ras signaling pathway and the point of inhibition by this compound and NSC-674954.
Experimental Protocols
The inhibitory activity of this compound and NSC-674954 was primarily assessed using fluorescence-based guanine nucleotide exchange assays. The general workflow for such an assay is depicted below.
References
Comparative Analysis of NSC-658497 Cross-reactivity with Guanine Nucleotide Exchange Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the small molecule inhibitor NSC-658497, focusing on its cross-reactivity with Guanine Nucleotide Exchange Factors (GEFs). The information is compiled from published experimental data to aid in the evaluation of this compound as a specific inhibitor for research and drug development purposes.
Introduction to this compound
This compound is a small molecule identified through rational design and virtual screening as an inhibitor of the Son of Sevenless 1 (SOS1) protein, a key Guanine Nucleotide Exchange Factor (GEF) for the small GTPase Ras.[1][2][3][4] By binding to the catalytic site of SOS1, this compound competitively inhibits the interaction between SOS1 and Ras, thereby preventing the exchange of GDP for GTP and subsequent Ras activation.[1][3][4] This inhibition of the SOS1-Ras signaling axis leads to the suppression of downstream pathways, including the MAPK/ERK and PI3K/AKT pathways, and has been shown to inhibit cell proliferation in various cancer cell lines.[1][3][5]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound against its primary target, SOS1, has been quantified through various biochemical assays. The following table summarizes the key performance metrics.
| Target | Assay Type | Parameter | Value (µM) | Reference |
| SOS1 | BODIPY-FL-GDP Dissociation | IC50 | 22.2 | [6] |
| SOS1 | BODIPY-TR-GTP Loading | IC50 | 40.8 | [6] |
| SOS1 | Microscale Thermophoresis (Binding) | Kd | ~7.0 | [6] |
Cross-reactivity and Selectivity Profile
Limited but informative data is available regarding the selectivity of this compound against other GEFs and related signaling proteins. The following table summarizes the known cross-reactivity profile based on experimental evidence and computational predictions.
| Off-Target | Organism/System | Method | Outcome | Conclusion | Reference |
| R-Ras | Murine Fibroblasts (NIH 3T3) | Western Blot (GST-Raf1 pulldown) | No inhibition of R-Ras activity | Selective for SOS1-Ras signaling over R-Ras. | [3] |
| Rac1 | Murine Fibroblasts (NIH 3T3) | Western Blot (PAK-PBD pulldown) | No inhibition of Rac1 activity | Does not inhibit the activity of the Rho family GTPase Rac1. | [3] |
| SOS2 | Human | Sequence Alignment (Computational) | Key binding residues are conserved | Predicted to inhibit SOS2. (Experimental validation needed) | [3] |
| RasGRF1 | Human | Sequence Alignment (Computational) | Key binding residues are not conserved | Predicted to be inactive against RasGRF1. (Experimental validation needed) | [3] |
| RasGRP1 | Human | Sequence Alignment (Computational) | Key binding residues are not conserved | Predicted to be inactive against RasGRP1. (Experimental validation needed) | [3] |
Note: While this compound has been shown to be selective against R-Ras and Rac1 activity in a cellular context, a comprehensive biochemical screening against a panel of purified GEFs has not been reported in the reviewed literature. The predictions for SOS2, RasGRF1, and RasGRP1 are based on amino acid sequence homology and require direct experimental confirmation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: SOS1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for a GEF Inhibition Assay (BODIPY-FL-GDP Dissociation).
Experimental Protocols
SOS1 GEF Inhibition Assay (BODIPY-FL-GDP Dissociation)
This assay measures the ability of this compound to inhibit the SOS1-catalyzed exchange of a fluorescently labeled GDP analog (BODIPY-FL-GDP) for unlabeled GTP on the Ras protein.
Materials:
-
Purified H-Ras protein
-
Purified catalytic domain of SOS1 (SOS1-cat)
-
BODIPY-FL-GDP
-
Unlabeled GTP
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Ras-BODIPY-FL-GDP Complex: Incubate purified H-Ras with a molar excess of BODIPY-FL-GDP in assay buffer to allow for complex formation.
-
Prepare Reaction Mix: In a 384-well plate, add SOS1-cat to the assay buffer.
-
Add Inhibitor: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells containing SOS1-cat and incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate Reaction: Add the pre-formed Ras-BODIPY-FL-GDP complex to the wells.
-
Start Exchange: Initiate the nucleotide exchange reaction by adding a high concentration of unlabeled GTP.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for BODIPY-FL). The displacement of BODIPY-FL-GDP by unlabeled GTP results in an increase in fluorescence.
-
Data Analysis: Determine the initial reaction rates from the linear phase of the fluorescence increase. Plot the rates against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Rac1 Activation Assay (GST-Pulldown)
This assay is used to determine the level of active, GTP-bound Rac1 in cell lysates and to assess the effect of inhibitors on its activation.
Materials:
-
Cell culture reagents
-
Stimulus for Rac1 activation (e.g., EGF, serum)
-
This compound
-
Lysis Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, protease inhibitors)
-
GST-PAK-PBD (p21-activated kinase-p21 binding domain) fusion protein bound to glutathione-agarose beads
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells (e.g., NIH 3T3 fibroblasts) to the desired confluency. Serum-starve the cells and then pre-treat with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with a Rac1 activator (e.g., EGF) for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.
-
Clarify Lysate: Centrifuge the lysates at high speed to pellet cell debris.
-
Pulldown of Active Rac1: Incubate the clarified lysates with GST-PAK-PBD beads. The PAK-PBD specifically binds to the GTP-bound (active) form of Rac1.
-
Washing: Wash the beads several times with Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rac1 antibody to detect the amount of active Rac1 pulled down. A fraction of the total cell lysate should also be run to determine the total Rac1 levels.
-
Analysis: Quantify the band intensities to determine the ratio of active Rac1 to total Rac1 in each sample.
Conclusion
This compound is a well-characterized inhibitor of the Ras GEF, SOS1.[3][4] The available data demonstrates its selectivity against the related R-Ras protein and the Rho family GTPase Rac1.[3] Computational analysis suggests a potential for cross-reactivity with the highly homologous SOS2, while indicating a lower likelihood of interaction with RasGRF1 and RasGRP1.[3] However, a comprehensive experimental screen of this compound against a broad panel of GEFs is needed to fully elucidate its selectivity profile. Researchers utilizing this compound as a chemical probe for SOS1 should be mindful of its potential effects on SOS2 and are encouraged to perform appropriate control experiments to validate their findings.
References
- 1. rupress.org [rupress.org]
- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
NSC-658497: A Comparative Analysis of In Vitro Efficacy and the Path to In Vivo Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro efficacy of NSC-658497, a small molecule inhibitor of Son of Sevenless 1 (SOS1), with a discussion of the subsequent steps and challenges toward in vivo validation. While this compound demonstrated promising activity in cellular assays, a review of available literature indicates a lack of progression into animal models. This guide will therefore present the foundational in vitro data for this compound and contextualize it with the in vivo findings for next-generation SOS1 inhibitors to offer a complete picture of the therapeutic targeting of the Ras signaling pathway via SOS1.
Summary of In Vitro Efficacy of this compound
This compound was identified as a lead inhibitor of SOS1, a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of Ras GTPases.[1][2] Elevated Ras signaling is a hallmark of many cancers, making its upstream activators like SOS1 attractive therapeutic targets.[1][2] The in vitro activity of this compound has been characterized through various biochemical and cell-based assays.
| Parameter | Value | Assay Type | Cell Lines/System | Reference |
| Binding Affinity (Kd) | ~7.0 µM | Microscale Thermophoresis | Purified SOS1 protein | |
| IC50 (FL-GDP dissociation) | ~22.2 µM | Guanine nucleotide exchange assay | Purified SOS1 and Ras proteins | |
| IC50 (TR-GTP loading) | ~40.8 µM | Guanine nucleotide exchange assay | Purified SOS1 and Ras proteins | |
| Cellular Activity | Dose-dependent inhibition of EGF-stimulated Ras, p-ERK, and p-AKT activation | Western Blotting, GST-pull-down | NIH/3T3, HeLa, DU-145, PC-3 | |
| Anti-proliferative Activity | Dose-dependent inhibition of cell proliferation | MTS Assay | NIH/3T3, HeLa, DU-145, PC-3 |
Signaling Pathway Targeted by this compound
This compound functions by inhibiting the catalytic activity of SOS1, thereby preventing the exchange of GDP for GTP on Ras proteins. This leads to a reduction in active, GTP-bound Ras and subsequent downregulation of downstream pro-proliferative signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.
References
Synergistic Suppression of RAS-Driven Cancers: A Comparative Guide to the Combination of NSC-658497 and MEK Inhibitors
For Immediate Release
In the ongoing battle against RAS-mutated cancers, a promising therapeutic strategy is emerging from the combined inhibition of two key nodes in the RAS/MAPK signaling pathway: Son of Sevenless 1 (SOS1) and MEK. This guide provides a comprehensive comparison of the synergistic effects observed with the SOS1 inhibitor NSC-658497 and MEK inhibitors, supported by preclinical experimental data. The combination of a SOS1 inhibitor, such as BI-3406 (a compound functionally similar to this compound), with MEK inhibitors like selumetinib (B1684332) and trametinib (B1684009) has demonstrated significant anti-tumor activity in various cancer models, offering a compelling rationale for further clinical investigation.
Unraveling the Synergy: Dual Blockade of the RAS/MAPK Pathway
The RAS/MAPK pathway is a critical signaling cascade that, when hyperactivated by mutations in genes like KRAS, drives tumor cell proliferation and survival. MEK inhibitors have shown clinical efficacy in some RAS-driven tumors, but their effectiveness can be limited by feedback mechanisms that reactivate the pathway. SOS1 is a guanine (B1146940) nucleotide exchange factor that acts upstream of RAS, facilitating its activation. By inhibiting SOS1, this compound prevents the reloading of RAS with GTP, thereby blocking its activation.
The synergistic effect of combining this compound with a MEK inhibitor stems from a dual blockade of this critical pathway. While the MEK inhibitor blocks the downstream signaling, the SOS1 inhibitor prevents the upstream reactivation of RAS, leading to a more profound and sustained inhibition of the entire cascade. This two-pronged attack has shown to be more effective than either agent alone in preclinical studies.[1][2]
Quantitative Analysis of Synergistic Efficacy
Preclinical studies have provided quantitative data supporting the synergistic interaction between SOS1 and MEK inhibitors. In vitro assays consistently demonstrate that the combination is more potent at inhibiting cancer cell growth than either drug used as a monotherapy.
In Vitro Cell Viability
In KRAS-mutant lung and colorectal cancer cell lines, the combination of the SOS1 inhibitor BI-3406 and the MEK inhibitor trametinib resulted in a synergistic decrease in cell viability.[3] Synergy is often quantified using the Bliss Independence model, where an "Excess over Bliss" score greater than zero indicates a synergistic effect.
| Cell Line | Cancer Type | KRAS Mutation | PIK3CA Mutation | Sum of Excess over Bliss (Trametinib + BI-3406) |
| H727 | Lung Adenocarcinoma | G12V | WT | > 0 |
| A549 | Lung Adenocarcinoma | G12S | WT | > 0 |
| H358 | Lung Adenocarcinoma | G12C | WT | > 0 |
| LU99A | Lung Adenocarcinoma | G12D | E545K | < 0 |
| H460 | Large Cell Lung Cancer | Q61H | E545K | < 0 |
Table 1: Synergistic activity of combined SOS1 and MEK inhibition in KRAS-mutant lung cancer cell lines. Data is conceptually represented based on findings in PNAS, 2023.[3]
The data suggests that the synergistic effect is particularly pronounced in tumors with wild-type PIK3CA, indicating that the mutational landscape of the tumor can influence the efficacy of this combination therapy.[3]
In Vivo Tumor Growth Inhibition
The synergistic anti-tumor effects have been validated in in vivo models. In a murine model of plexiform neurofibroma (DhhCre;Nf1fl/fl mice), the combination of the SOS1 inhibitor BI-3406 and the MEK inhibitor selumetinib led to a significant reduction in tumor volume compared to either single agent.[1] Similarly, in patient-derived xenograft (PDX) models of KRAS G12D mutant endometrial cancer, the combination of trametinib and BI-3406 synergistically decreased tumor growth.[4]
| Animal Model | Cancer Type | Treatment | Outcome |
| DhhCre;Nf1fl/fl mice | Plexiform Neurofibroma | Selumetinib + BI-3406 | Significant tumor shrinkage and reduced cell proliferation[1] |
| PDX Model | KRAS G12D Mutant Endometrial Cancer | Trametinib + BI-3406 | Synergistic decrease in tumor growth[4] |
| Xenograft Model | KRAS G12C Pancreatic Cancer | Trametinib + BI-3406 | Tumor regressions[5][6] |
| Xenograft Model | KRAS G13D Colorectal Cancer | Trametinib + BI-3406 | Significant tumor growth inhibition[5][6] |
Table 2: In vivo efficacy of combined SOS1 and MEK inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to evaluate the synergistic effects of SOS1 and MEK inhibitors.
Cell Viability Assay
This assay is used to determine the effect of the inhibitors on cancer cell proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, a MEK inhibitor, or the combination of both.
-
Incubation: Plates are incubated for 72 hours to allow the drugs to exert their effects.
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The data is normalized to untreated controls to determine the percentage of cell viability. IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated, and synergy is assessed using models like the Bliss Independence or Chou-Talalay method.[3]
Western Blot Analysis
This technique is used to measure the levels of specific proteins, such as phosphorylated ERK (p-ERK), to assess the inhibition of the MAPK pathway.
Protocol:
-
Cell Lysis: Cells treated with the inhibitors are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies that specifically recognize the target proteins (e.g., anti-p-ERK, anti-total-ERK).
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The light is captured by an imaging system.
-
Analysis: The intensity of the protein bands is quantified to determine the relative protein levels.[7]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the drug combination in a living organism.
Protocol:
-
Tumor Implantation: Human cancer cells or patient-derived tumor tissue is implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specific size.
-
Treatment: Mice are randomized into different treatment groups: vehicle control, this compound alone, MEK inhibitor alone, and the combination. Drugs are administered according to a predetermined schedule and dosage. For example, in the neurofibroma model, BI-3406 was administered at 50 mg/kg twice daily via oral gavage, and selumetinib was given at 5 or 10 mg/kg.[8]
-
Monitoring: Tumor volume and the general health of the mice are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, and the tumor growth inhibition is calculated. Further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67), can also be performed.[1]
Conclusion
The combination of the SOS1 inhibitor this compound with MEK inhibitors represents a rational and promising therapeutic strategy for a range of RAS-driven cancers. Preclinical data strongly supports the synergistic anti-tumor effects of this dual blockade of the RAS/MAPK pathway. The provided experimental frameworks offer a guide for researchers to further investigate and validate these findings. As our understanding of the molecular intricacies of cancer grows, such targeted combination therapies hold the key to more effective and personalized treatments for patients with RAS-mutant malignancies.
References
- 1. Combining SOS1 and MEK Inhibitors in a Murine Model of Plexiform Neurofibroma Results in Tumor Shrinkage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOS1 and KSR1 modulate MEK inhibitor responsiveness to target resistant cell populations based on PI3K and KRAS mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of NSC-658497: A Guide for Laboratory Professionals
Prioritizing Safety: The Imperative of the Safety Data Sheet (SDS)
The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS). This document, provided by the chemical manufacturer, contains comprehensive information on the physical, chemical, and toxicological properties of a substance, as well as specific recommendations for safe handling, storage, and disposal.
It is imperative to obtain and thoroughly review the SDS for NSC-658497 from your supplier before proceeding with any disposal procedures. In the absence of a readily available SDS, direct contact with the manufacturer to request this document is the necessary first step.
General Procedures for Chemical Waste Disposal in a Research Setting
In the absence of specific instructions from an SDS, the following general procedures, rooted in standard laboratory safety practices, should be followed. These steps are designed to minimize risk to personnel and the environment.
Step 1: Hazard Assessment
Before handling any waste, a thorough hazard assessment is crucial. For a novel or specialized research compound like this compound, it should be treated as hazardous unless confirmed otherwise by the SDS. Key considerations include:
-
Toxicity: Assume the compound is toxic and handle with appropriate personal protective equipment (PPE).
-
Reactivity: Consider potential reactions with other chemicals in the waste stream.
-
Flammability: Assess the flammability of the compound and any solvents used in its preparation or use.
Step 2: Segregation of Waste
Proper waste segregation is fundamental to safe and compliant disposal. Chemical waste should be segregated based on its hazard class. A typical segregation scheme includes:
-
Solid Waste: Unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, gloves, pipette tips).
-
Liquid Waste: Solutions containing this compound, including stock solutions and experimental media. This should be further segregated based on the solvent (e.g., halogenated vs. non-halogenated).
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound.
Step 3: Waste Collection and Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name (this compound)
-
The concentration and quantity of the waste
-
The date of accumulation
-
The primary hazard(s) (e.g., "Toxic")
Use appropriate, sealed, and chemically resistant containers for waste collection.
Step 4: Consultation and Pickup
Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of your particular waste stream. The EHS office will provide approved waste containers and arrange for the collection and ultimate disposal of the hazardous waste in accordance with local, state, and federal regulations.
Key Experimental and Logistical Considerations
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling this compound and its waste. | To prevent skin and eye contact with a potentially hazardous substance. |
| Ventilation | Handle the compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation exposure to the powdered compound or aerosols from solutions. |
| Spill Management | Have a spill kit readily available. In case of a spill, follow your institution's established spill response procedures. | To ensure a rapid and safe cleanup of any accidental releases. |
| Storage of Waste | Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic. | To prevent accidental spills, unauthorized access, and exposure to personnel. |
Visualizing the Disposal Workflow
The following flowchart illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Personal protective equipment for handling NSC-658497
Essential Safety and Handling Guide for NSC-658497
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Precautionary Measures
As the specific hazards of this compound have not been fully characterized, a cautious approach is essential. Assume the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
General Safety and Handling Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes a standard laboratory coat, nitrile gloves, and chemical safety goggles.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a chemical fume hood to avoid inhalation. |
Step-by-Step Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials. Recommended storage is at -20°C for long-term stability.
Preparation of Solutions:
-
All weighing and solution preparation should be performed within a chemical fume hood.
-
To prevent inhalation of dust, handle the solid form with care.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
General Use:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools if the compound is a flammable solid.
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully scoop up the absorbed material into a sealed, labeled container for disposal.
-
Clean: Clean the spill area with a suitable decontamination solution and then wipe dry.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of safety procedures when working with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
